4-Bromo-3,3-dimethylindolin-2-one
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
4-bromo-3,3-dimethyl-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-10(2)8-6(11)4-3-5-7(8)12-9(10)13/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYAZIZUUBNQFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC=C2Br)NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 4-Bromo-3,3-dimethylindolin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide outlines a proposed synthetic pathway for 4-Bromo-3,3-dimethylindolin-2-one, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the absence of a direct, documented synthesis in the current literature, this guide presents a rational, multi-step approach based on established organic chemistry principles and analogous reactions reported for similar molecular scaffolds. The proposed synthesis involves the initial preparation of the 3,3-dimethylindolin-2-one precursor, followed by a regioselective bromination at the C4 position of the oxindole core.
Proposed Synthetic Pathway
The synthesis of this compound is envisioned to proceed through a two-stage process. The first stage focuses on the construction of the 3,3-dimethylindolin-2-one core, followed by the critical regioselective introduction of a bromine atom at the 4-position of the aromatic ring in the second stage.
Caption: Proposed two-stage synthetic pathway for this compound.
Stage 1: Synthesis of 3,3-Dimethylindolin-2-one
The initial stage focuses on the synthesis of the key precursor, 3,3-dimethylindolin-2-one. A plausible and efficient method involves the cyclization of 2-phenyl-2-methylpropanenitrile.
Experimental Protocol: Synthesis of 3,3-Dimethylindolin-2-one
Step 1: Cyclization of 2-Phenyl-2-methylpropanenitrile to 3,3-Dimethyl-2-iminoindoline
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-phenyl-2-methylpropanenitrile (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (2.2 eq.) via the dropping funnel, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3,3-dimethyl-2-iminoindoline. This intermediate is often used in the next step without further purification.
Step 2: Hydrolysis to 3,3-Dimethylindolin-2-one
-
Dissolve the crude 3,3-dimethyl-2-iminoindoline in a mixture of ethanol and 1 M aqueous hydrochloric acid (HCl).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3,3-dimethylindolin-2-one.
Quantitative Data (Anticipated)
| Step | Reactant | Reagents | Solvent | Temperature | Time | Yield (Anticipated) |
| 1. Cyclization | 2-Phenyl-2-methylpropanenitrile | n-BuLi | THF | -78 °C to RT | 12 h | 70-80% |
| 2. Hydrolysis | 3,3-Dimethyl-2-iminoindoline | aq. HCl | Ethanol | Reflux | 2-4 h | 85-95% |
| Overall (Stage 1) | 60-75% |
Stage 2: Regioselective C4-Bromination
The second stage addresses the challenging regioselective bromination of the 3,3-dimethylindolin-2-one core at the C4 position. Direct bromination of the oxindole ring is known to favor substitution at the C5 and C7 positions. To achieve the desired C4-bromination, a directing group strategy is proposed. N-acetylation of the oxindole is a common method to protect the nitrogen and can influence the regioselectivity of subsequent electrophilic aromatic substitution reactions.
Experimental Workflow: C4-Bromination
Caption: Experimental workflow for the regioselective C4-bromination.
Experimental Protocol: Regioselective C4-Bromination
Step 1: N-Acetylation of 3,3-Dimethylindolin-2-one
-
Dissolve 3,3-dimethylindolin-2-one (1.0 eq.) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.2 eq.) and cool the mixture to 0 °C.
-
Slowly add acetyl chloride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-acetyl-3,3-dimethylindolin-2-one, which can be used in the next step after ensuring sufficient purity.
Step 2: Regioselective Bromination
Disclaimer: This is a proposed method based on directing group principles, and optimization may be required.
-
In a light-protected flask, dissolve N-acetyl-3,3-dimethylindolin-2-one (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile or a chlorinated solvent).
-
Add N-Bromosuccinimide (NBS) (1.05 eq.).
-
To direct the bromination to the C4 position, a Lewis acid catalyst (e.g., AlCl₃, FeCl₃, or a milder alternative like Sc(OTf)₃) may be required. The choice and stoichiometry of the Lewis acid are critical and would need to be determined empirically.
-
Stir the reaction at room temperature or with gentle heating, monitoring the formation of the desired product and any isomers by GC-MS and/or HPLC.
-
Once the reaction has reached optimal conversion, quench by pouring into a cold aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane (3 x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to isolate the 4-bromo-N-acetyl-3,3-dimethylindolin-2-one isomer.
Step 3: Deprotection
-
Dissolve the purified 4-bromo-N-acetyl-3,3-dimethylindolin-2-one in a mixture of methanol and aqueous sodium hydroxide (e.g., 2 M).
-
Heat the mixture to reflux and monitor the deprotection by TLC.
-
Upon completion, cool the reaction mixture and neutralize with 1 M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize or purify by column chromatography to obtain the final product, this compound.
Quantitative Data (Anticipated)
| Step | Substrate | Key Reagents | Solvent | Conditions | Yield (Anticipated) |
| 1. N-Acetylation | 3,3-Dimethylindolin-2-one | Acetyl chloride, Et₃N | Dichloromethane | 0 °C to RT | 90-95% |
| 2. Bromination | N-Acetyl-3,3-dimethylindolin-2-one | NBS, Lewis Acid | Acetonitrile | RT to 50 °C | 40-60% (isomer dependent) |
| 3. Deprotection | 4-Bromo-N-acetyl-3,3-dimethylindolin-2-one | NaOH (aq) | Methanol | Reflux | 85-95% |
| Overall (Stage 2) | 30-50% |
Conclusion
This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis of this compound. The proposed pathway relies on established synthetic transformations, with the key challenge lying in the regioselective C4-bromination of the 3,3-dimethylindolin-2-one core. The successful execution of this synthesis will likely require careful optimization of the bromination conditions, particularly the choice of solvent, temperature, and Lewis acid catalyst, to favor the formation of the desired 4-bromo isomer. The experimental protocols and anticipated yields provided herein serve as a robust starting point for researchers and scientists in the field of medicinal and organic chemistry to explore the synthesis of this and related novel heterocyclic compounds. Further experimental validation is necessary to confirm the viability and efficiency of this proposed route.
An In-depth Technical Guide to 4-Bromo-3,3-dimethylindolin-2-one: Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, potential synthetic routes, and plausible biological activities of 4-Bromo-3,3-dimethylindolin-2-one. While experimental data for this specific compound is limited in publicly available literature, this document compiles existing information on closely related analogues to offer valuable insights for researchers and drug development professionals.
Core Chemical Properties
This compound is a halogenated derivative of the 3,3-dimethyl-2-oxindole scaffold. The core structure, an indolin-2-one, is a privileged scaffold in medicinal chemistry, known for its diverse biological activities. The introduction of a bromine atom at the 4-position and two methyl groups at the 3-position is expected to significantly influence its physicochemical properties and biological interactions.
Table 1: Physicochemical Properties of this compound and Related Analogues
| Property | This compound | Data Source/Analogue |
| Molecular Formula | C₁₀H₁₀BrNO | PubChem[1] |
| Molecular Weight | 240.10 g/mol | Amadis Chemical[2] |
| Appearance | Pale-yellow to Yellow-brown Solid | Amadis Chemical[2] |
| CAS Number | 870552-47-9 | Amadis Chemical[2] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
| Predicted XlogP | 2.4 | PubChem[1] |
| Storage | Store at 2-8°C for long term | Amadis Chemical[2] |
Spectroscopic Data Analysis (Predicted)
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Peaks and Rationale |
| ¹H NMR | - Aromatic protons (3H) on the bromo-substituted benzene ring, likely appearing as multiplets or doublets between δ 7.0-7.5 ppm.- A singlet for the N-H proton of the lactam, typically broad and in the region of δ 8.0-9.0 ppm.- A singlet for the two equivalent methyl groups (6H) at the C3 position, expected around δ 1.3-1.5 ppm. |
| ¹³C NMR | - Carbonyl carbon (C=O) of the lactam, expected in the range of δ 175-180 ppm.- Quaternary carbon at C3, expected around δ 45-55 ppm.- Aromatic carbons, with the carbon bearing the bromine atom (C4) showing a characteristic shift, and other aromatic carbons appearing between δ 110-145 ppm.- Methyl carbons, expected around δ 20-25 ppm. |
| IR Spectroscopy | - N-H stretching vibration of the lactam, typically a sharp peak around 3200-3300 cm⁻¹.- C=O (amide I) stretching vibration, a strong absorption around 1680-1710 cm⁻¹.- C-N stretching vibrations in the range of 1200-1350 cm⁻¹.- Aromatic C-H and C=C stretching vibrations.- C-Br stretching vibration, typically found in the fingerprint region below 800 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak [M]⁺ and a [M+2]⁺ peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. For C₁₀H₁₀BrNO, the expected m/z would be around 239 and 241.[1] |
Experimental Protocols: A Plausible Synthetic Approach
A specific, detailed experimental protocol for the synthesis of this compound is not described in the reviewed literature. However, a general and plausible synthetic route can be proposed based on established methods for the synthesis of 3,3-disubstituted-2-oxindoles. A common strategy involves the cyclization of an appropriate α-halo-N-aryl amide.
General Protocol for the Synthesis of 3,3-Disubstituted-2-oxindoles (Modified from Literature)
-
Amide Formation: React 3-bromoaniline with 2-bromo-2-methylpropanoyl bromide in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) in an inert solvent (e.g., dichloromethane or THF) at 0°C to room temperature. This would yield N-(3-bromophenyl)-2-bromo-2-methylpropanamide.
-
Intramolecular Friedel-Crafts Cyclization: Treat the resulting amide with a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄), in a suitable solvent like dichloromethane or nitrobenzene. The reaction is typically heated to promote the intramolecular electrophilic aromatic substitution, leading to the formation of the indolin-2-one ring.
-
Work-up and Purification: The reaction mixture is quenched with ice-water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired this compound.
Caption: Plausible synthesis workflow for this compound.
Biological Activity and Drug Development Potential
The indolin-2-one scaffold is a cornerstone in the development of kinase inhibitors. Many approved drugs and clinical candidates for cancer therapy are based on this core structure. These compounds typically function by competing with ATP for binding to the catalytic domain of receptor tyrosine kinases (RTKs), thereby inhibiting downstream signaling pathways that are crucial for cell proliferation, survival, and angiogenesis.
Potential as a Tyrosine Kinase Inhibitor
Substituted indolin-2-ones are known to be potent inhibitors of various RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs). However, structure-activity relationship (SAR) studies have indicated that substitution at the C4 position of the indolin-2-one ring can be detrimental to the inhibitory activity against some of these kinases. Specifically, a methyl group at the C4 position has been shown to significantly reduce the inhibitory potency against both PDGF and VEGF receptor tyrosine kinases. This suggests that the bromo-substitution at the C4 position in this compound might also lead to a decrease in its potential as an inhibitor for these specific RTKs. Further experimental validation is required to confirm this hypothesis.
Caption: Generalized signaling pathway of RTK inhibition by indolin-2-one derivatives.
Potential Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of indolin-2-one derivatives.[3][4] The mechanism of action often involves the modulation of inflammatory signaling pathways, such as the NF-κB pathway, which is activated by stimuli like lipopolysaccharide (LPS). By inhibiting key kinases in these pathways, indolin-2-one derivatives can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.[3] Given the structural similarity to other biologically active indolinones, it is plausible that this compound could exhibit anti-inflammatory properties, although this requires experimental verification.
Caption: Generalized LPS-induced pro-inflammatory signaling pathway.
Conclusion and Future Directions
This compound represents an under-characterized compound within a pharmacologically significant class of molecules. Based on the structure-activity relationships of related compounds, its potential as a potent inhibitor of certain receptor tyrosine kinases may be limited due to the C4-substitution. However, its biological activities in other areas, such as anti-inflammatory or as an inhibitor of other kinase families, remain to be explored.
For researchers and drug development professionals, the synthesis and subsequent biological evaluation of this compound would be a valuable endeavor to fill the existing data gap. Screening this compound against a broad panel of kinases and in various cellular assays for anticancer and anti-inflammatory activity would provide a clearer picture of its therapeutic potential. The detailed characterization of its physicochemical and spectroscopic properties would also be a significant contribution to the chemical literature.
References
- 1. PubChemLite - this compound (C10H10BrNO) [pubchemlite.lcsb.uni.lu]
- 2. 4-Bromo-3-(2-nitroanilino)-1,3-dihydroindol-2-one | C14H10BrN3O3 | CID 43718189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Receptor tyrosine kinases: mechanisms of activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is receptor tyrosine kinase signaling? [synapse.patsnap.com]
An In-depth Technical Guide to 4-Bromo-3,3-dimethylindolin-2-one (CAS 870552-47-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3,3-dimethylindolin-2-one is a substituted oxindole derivative that has emerged as a valuable intermediate in medicinal chemistry and drug discovery. Its structure, featuring a bromine atom on the aromatic ring and gem-dimethyl substitution at the 3-position, provides a unique scaffold for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and its role as a key building block in the development of targeted therapeutics, particularly in the context of cyclin-dependent kinase 2 (CDK2) inhibition.
Chemical and Physical Properties
While extensive experimental data for this compound is not widely published, a summary of its known and predicted properties is presented below. This data is aggregated from chemical supplier information and computational predictions.
| Property | Value | Source |
| CAS Number | 870552-47-9 | - |
| Molecular Formula | C₁₀H₁₀BrNO | [1] |
| Molecular Weight | 240.10 g/mol | [2] |
| Appearance | Pale-yellow to Yellow-brown Solid | [2] |
| Storage Conditions | Store at 2-8°C for long-term storage | [2] |
| XlogP (Predicted) | 2.4 | [1] |
| SMILES | CC1(C2=C(C=CC=C2Br)NC1=O)C | [1] |
| InChI | InChI=1S/C10H10BrNO/c1-10(2)8-6(11)4-3-5-7(8)12-9(10)13/h3-5H,1-2H3,(H,12,13) | [1] |
| InChIKey | JOYAZIZUUBNQFV-UHFFFAOYSA-N | [1] |
Predicted Mass Spectrometry Data:
| Adduct | m/z |
| [M+H]⁺ | 240.00186 |
| [M+Na]⁺ | 261.98380 |
| [M-H]⁻ | 237.98730 |
| [M+NH₄]⁺ | 257.02840 |
| [M+K]⁺ | 277.95774 |
| (Data from PubChemLite, predicted using CCSbase)[1] |
Experimental Protocols
Synthesis of this compound
A documented synthetic route for this compound involves the methylation of 4-bromoindolin-2-one.
Reaction Scheme: 4-bromoindolin-2-one → this compound
Materials:
-
4-bromoindolin-2-one (1.00 eq.)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1M solution in THF)
-
Methyl iodide (CH₃I) (3.0 eq.)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
A mixture of 4-bromoindolin-2-one (e.g., 500 mg, 2.4 mmol) in anhydrous THF (5.0 mL) is cooled to -78°C.
-
LiHMDS (1M solution in THF, 5 mL) is added sequentially, followed by the addition of methyl iodide (1.0 g).
-
The reaction mixture is allowed to warm to room temperature and stirred for 3 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.
-
The product, this compound, is then isolated and purified from the reaction mixture.
(This protocol is adapted from patent WO2023250029A1.)
Use as an Intermediate in the Synthesis of a CDK2 Degrader Precursor
This compound serves as a key starting material in the synthesis of bifunctional molecules designed to induce the degradation of CDK2. An example of its application is detailed below.
Materials:
-
This compound (1.00 eq.)
-
Sodium hydride (NaH)
-
Tetrahydrofuran (THF)
-
1-(4-methoxybenzyl)-2,6-dioxopiperidin-3-yl trifluoromethanesulfonate (1.30 eq.)
Procedure:
-
To a mixture of this compound (e.g., 220 mg, 0.92 mmol) in THF (5.0 mL) at 0°C, sodium hydride (NaH) is added.
-
The mixture is stirred under a nitrogen atmosphere for 30 minutes.
-
1-(4-methoxybenzyl)-2,6-dioxopiperidin-3-yl trifluoromethanesulfonate (456 mg, 1.20 mmol) is then added to the mixture.
-
The resulting mixture is stirred for 2 hours to yield the coupled product.
(This protocol is adapted from patent WO2023249970A1.)
Biological Significance and Role in Drug Discovery
Currently, there is no publicly available data on the direct biological activity of this compound. Its primary significance in the field of drug discovery lies in its utility as a synthetic intermediate.
As evidenced by recent patent literature, this compound is a crucial building block for the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other bifunctional molecules aimed at degrading Cyclin-Dependent Kinase 2 (CDK2).
The CDK2 Signaling Pathway and its Relevance
CDK2 is a key regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. The compounds synthesized using this compound are designed to hijack the ubiquitin-proteasome system to specifically target and degrade CDK2, thereby inhibiting the proliferation of cancer cells.
Visualizations
Caption: Synthetic workflow for this compound and its subsequent use.
Caption: Simplified CDK2 signaling pathway at the G1/S cell cycle transition.
Conclusion
This compound is a specialized chemical intermediate with demonstrated utility in the synthesis of targeted protein degraders. While comprehensive data on its intrinsic properties and biological effects are limited, its role as a precursor to potent CDK2-targeting compounds underscores its importance for researchers in oncology and medicinal chemistry. Further investigation into the properties and potential applications of this and related substituted oxindoles may open new avenues for the development of novel therapeutics.
References
Spectroscopic Profile of 4-Bromo-3,3-dimethylindolin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Compound Information
| Identifier | Value |
| IUPAC Name | 4-bromo-3,3-dimethyl-1,3-dihydro-2H-indol-2-one |
| CAS Number | 870552-47-9[1] |
| Molecular Formula | C₁₀H₁₀BrNO[2] |
| Molecular Weight | 240.10 g/mol [1] |
| Canonical SMILES | CC1(C2=C(C(=C(C=C2)Br)C1=O)N)C[2] |
| InChI | InChI=1S/C10H10BrNO/c1-10(2)8-5(11)3-4-6-7(8)12-9(10)13/h3-4,6H,1-2H3,(H,12,13)[1] |
Predicted Spectroscopic Data
While experimental spectra are not available, predicted mass spectrometry data from computational models provides valuable information for the identification and characterization of 4-Bromo-3,3-dimethylindolin-2-one.
Mass Spectrometry
The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound, which are crucial for its detection and confirmation by mass spectrometry.
| Adduct | Predicted m/z [2] |
| [M+H]⁺ | 240.00186 |
| [M+Na]⁺ | 261.98380 |
| [M-H]⁻ | 237.98730 |
| [M+NH₄]⁺ | 257.02840 |
| [M+K]⁺ | 277.95774 |
| [M]⁺ | 238.99403 |
| [M]⁻ | 238.99513 |
Experimental Protocols
The following sections detail the generalized experimental procedures for acquiring the spectroscopic data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: A sample of 5-20 mg for ¹H NMR or 20-50 mg for ¹³C NMR is accurately weighed and dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is transferred to a clean NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.
-
Data Acquisition: The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). The magnetic field is shimmed to achieve homogeneity. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.
-
Data Processing: The FID is subjected to a Fourier transform to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to a standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid is placed directly on the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample is then placed in the infrared beam, and the sample spectrum is recorded.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS).
-
Ionization: The sample molecules are ionized, commonly using Electron Ionization (EI) or a softer technique like Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Workflow and Data Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.
References
Structural Analysis of 4-Bromo-3,3-dimethylindolin-2-one: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise summary of the available structural and chemical data for the compound 4-Bromo-3,3-dimethylindolin-2-one. It is important to note that while this compound is commercially available, detailed experimental data, including comprehensive spectroscopic and crystallographic analyses, are not extensively reported in peer-reviewed scientific literature. This document consolidates information from chemical databases and provides context based on the known characteristics of the broader indolin-2-one class of molecules.
Chemical Identity and Physicochemical Properties
This compound is a halogenated derivative of the 3,3-dimethylindolin-2-one scaffold. The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀BrNO | PubChem[1] |
| Molecular Weight | 240.10 g/mol | PubChem[1] |
| Canonical SMILES | CC1(C2=C(C=CC=C2Br)NC1=O)C | PubChem[1] |
| InChI Key | JOYAZIZUUBNQFV-UHFFFAOYSA-N | PubChem[1] |
| Appearance | Pale-yellow to yellow-brown solid | Amadis Chemical |
Structural Elucidation
The structure of this compound is characterized by a bicyclic indolin-2-one core. A bromine atom is substituted at the C4 position of the aromatic ring, and two methyl groups are present at the C3 position of the lactam ring.
Key Structural Features:
-
Indolin-2-one Core: A privileged scaffold in medicinal chemistry, known for its versatile biological activities.
-
Bromine at C4: The presence and position of the halogen can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
-
Gem-dimethyl Group at C3: This feature can impact the molecule's conformation and metabolic stability.
To date, no public records of a single-crystal X-ray diffraction study for this compound are available. Such a study would provide definitive data on bond lengths, bond angles, and the three-dimensional conformation of the molecule.
Spectroscopic Data
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 240.00186 |
| [M+Na]⁺ | 261.98380 |
Data sourced from PubChem[1]
Experimental Protocols: Synthesis
A specific, detailed, and validated experimental protocol for the synthesis of this compound is not published in readily accessible scientific journals. However, a general synthetic strategy can be postulated based on known methodologies for the synthesis of substituted indolin-2-ones.
A plausible synthetic route could involve a multi-step process, potentially starting from a substituted aniline. The following diagram illustrates a generalized workflow.
Caption: A generalized synthetic workflow for this compound.
Potential Biological Activity and Signaling Pathways
There is no specific biological activity or signaling pathway data reported for this compound in the scientific literature. However, the indolin-2-one scaffold is a core component of numerous compounds with significant therapeutic properties, particularly as kinase inhibitors in oncology.
The general mechanism for many indolin-2-one-based kinase inhibitors involves competitive binding at the ATP-binding site of the kinase, leading to the inhibition of downstream signaling pathways that are critical for cell proliferation and survival. A hypothetical signaling pathway that could be targeted by a biologically active this compound derivative is depicted below.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Disclaimer: The biological activity and signaling pathway information presented is based on the known functions of the broader class of indolin-2-one derivatives and is not based on experimental data for this compound itself.
Conclusion
This compound is a chemical compound with a well-defined structure. However, there is a notable absence of in-depth, publicly available experimental data concerning its synthesis, structural characterization, and biological activity. For researchers and drug development professionals, this compound may represent an unexplored chemical entity. Further investigation is required to elucidate its properties and potential therapeutic applications. The information provided herein serves as a foundational summary based on available database entries and the established knowledge of the indolin-2-one chemical class.
References
Starting materials for 4-Bromo-3,3-dimethylindolin-2-one synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide outlines the primary synthetic strategies for obtaining 4-Bromo-3,3-dimethylindolin-2-one, a key building block in medicinal chemistry and drug discovery. The focus is on providing actionable experimental protocols and relevant quantitative data to enable the successful synthesis of this target molecule.
Introduction
This compound is a substituted oxindole derivative. The oxindole scaffold is a prevalent motif in numerous biologically active compounds and natural products. The presence of a bromine atom at the 4-position provides a versatile handle for further functionalization through various cross-coupling reactions, making this compound a valuable intermediate in the synthesis of complex molecular architectures for drug development.
This guide details two principal synthetic pathways for the preparation of this compound:
-
Pathway 1: Intramolecular Cyclization of a Substituted N-Aryl Amide. This is a robust and regioselective approach that involves the initial synthesis of an N-(2-bromo-6-methylphenyl)-2-methylpropanamide intermediate, followed by a palladium-catalyzed intramolecular C-N bond formation to construct the indolinone ring.
-
Pathway 2: Regioselective Bromination of 3,3-Dimethylindolin-2-one. This pathway involves the direct bromination of the pre-formed 3,3-dimethylindolin-2-one core. While potentially more atom-economical, this method presents challenges in controlling the regioselectivity of the bromination.
Pathway 1: Intramolecular Cyclization of N-(2-bromo-6-methylphenyl)-2-methylpropanamide
This pathway is a preferred route due to its high degree of control over the final product's regiochemistry. The synthesis is divided into two main steps: the formation of the amide precursor and its subsequent intramolecular cyclization.
Step 1: Synthesis of N-(2-bromo-6-methylphenyl)-2-methylpropanamide (3)
The first step involves the palladium-catalyzed amidation of 1,3-dibromo-2-methylbenzene (1) with 2-methylpropanamide (2). The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.
Reaction Scheme:
-
Reaction Setup: To an oven-dried Schlenk tube, add 1,3-dibromo-2-methylbenzene (1.0 eq), 2-methylpropanamide (1.2 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 0.04 eq).
-
Addition of Base and Solvent: Add potassium phosphate (K₃PO₄, 2.1 eq) to the tube. Evacuate and backfill the tube with argon or nitrogen three times. Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of 0.1 M with respect to the aryl bromide).
-
Reaction: Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filter cake with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the desired N-(2-bromo-6-methylphenyl)-2-methylpropanamide (3).
| Parameter | Value |
| Reactant Ratio (1:2) | 1 : 1.2 |
| Catalyst Loading (Pd₂(dba)₃) | 2 mol% |
| Ligand Loading (Xantphos) | 4 mol% |
| Base | K₃PO₄ (2.1 eq) |
| Solvent | 1,4-Dioxane |
| Temperature | 110 °C |
| Reaction Time | 12-24 h |
| Typical Yield | 70-85% |
Step 2: Intramolecular Cyclization to this compound (4)
The second step involves a palladium-catalyzed intramolecular C-N bond formation to construct the indolinone ring. This reaction is also a variation of the Buchwald-Hartwig amination.
Reaction Scheme:
-
Reaction Setup: In a glovebox, add N-(2-bromo-6-methylphenyl)-2-methylpropanamide (3, 1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.075 eq) to an oven-dried Schlenk tube.
-
Addition of Base and Solvent: Add sodium tert-butoxide (NaOt-Bu, 1.4 eq) to the tube. Add anhydrous, degassed toluene (to achieve a concentration of 0.1 M).
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield this compound (4).
| Parameter | Value |
| Catalyst Loading (Pd(OAc)₂) | 5 mol% |
| Ligand Loading (BINAP) | 7.5 mol% |
| Base | NaOt-Bu (1.4 eq) |
| Solvent | Toluene |
| Temperature | 100 °C |
| Reaction Time | 12-24 h |
| Typical Yield | 60-75% |
Pathway 2: Regioselective Bromination of 3,3-Dimethylindolin-2-one
This pathway offers a more direct route, starting from the commercially available 3,3-dimethylindolin-2-one. However, controlling the position of bromination on the aromatic ring is a significant challenge, as positions 5 and 7 are also susceptible to electrophilic attack.
Reaction Scheme:
-
Reaction Setup: Dissolve 3,3-dimethylindolin-2-one (5, 1.0 eq) in acetonitrile in a round-bottom flask.
-
Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction for the consumption of the starting material and the formation of the product by TLC or LC-MS. Note that the formation of other bromo-isomers is likely.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the mixture with ethyl acetate (3 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer. The crude product will likely be a mixture of isomers. Purify by preparative high-performance liquid chromatography (HPLC) or careful column chromatography on silica gel to isolate the 4-bromo isomer (4).
| Parameter | Value |
| Brominating Agent | N-Bromosuccinimide (NBS) (1.05 eq) |
| Solvent | Acetonitrile |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 h |
| Typical Yield of 4-bromo isomer | Variable (dependent on selectivity) |
Summary of Synthetic Pathways
The following workflow diagram illustrates the two main synthetic routes to this compound.
Conclusion
This technical guide provides two viable synthetic routes for the preparation of this compound. Pathway 1, involving a two-step sequence of palladium-catalyzed amidation followed by intramolecular cyclization, is recommended for its superior regioselectivity and control. Pathway 2, while more direct, may require extensive purification to isolate the desired 4-bromo isomer from other regioisomers. The detailed experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, facilitating the production of this important chemical intermediate.
Purity of Commercially Available 4-Bromo-3,3-dimethylindolin-2-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity of commercially available 4-Bromo-3,3-dimethylindolin-2-one, a key building block in the synthesis of various pharmaceutical agents. Understanding the purity profile of this reagent is critical for ensuring the quality, reproducibility, and safety of downstream applications in drug discovery and development.
Commercial Purity Overview
This compound is available from several chemical suppliers. The typical purity of this compound is generally high, often exceeding 97%. However, variations in synthesis and purification methods among manufacturers can lead to different impurity profiles. Below is a summary of purity data from selected suppliers.
| Supplier | Purity Specification | Analytical Method |
| Amadis Chemical | 97% | NMR, HPLC, LC-MS[1] |
| BLDpharm | Not specified for the exact compound, but related compounds are listed with purity information. | NMR, HPLC, LC-MS for related compounds.[2][3] |
| CymitQuimica | >98.0% (for the related 4-Bromoindolin-2-one) | GC [cite: 1 (from step 2)] |
Potential Impurities
The impurity profile of this compound is influenced by its synthetic route. A plausible synthesis involves the bromination of 3,3-dimethylindolin-2-one. Potential impurities arising from this process may include:
-
Starting Material: Unreacted 3,3-dimethylindolin-2-one.
-
Isomeric Impurities: Formation of other constitutional isomers of bromo-3,3-dimethylindolin-2-one (e.g., 5-bromo, 6-bromo, or 7-bromo isomers). The directing effects of the substituent groups on the benzene ring influence the regioselectivity of the bromination reaction.
-
Di-substituted Byproducts: Over-bromination can lead to the formation of dibromo-3,3-dimethylindolin-2-one isomers.
-
Solvent and Reagent Residues: Residual solvents used during the reaction and purification steps, as well as leftover brominating agents or their byproducts.
-
Degradation Products: The compound may degrade over time, especially if not stored under appropriate conditions (e.g., protected from light and moisture).
Figure 1. Plausible synthesis and potential impurities.
Experimental Protocols for Purity Assessment
Accurate determination of the purity of this compound requires the use of multiple analytical techniques. Below are detailed methodologies for key experiments.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for quantifying the purity of the target compound and detecting non-volatile impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or phosphoric acid to improve peak shape). A typical gradient could be starting from 30% acetonitrile and increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (e.g., 254 nm).
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL.
-
Analysis: Inject a standard volume (e.g., 10 µL) of the sample solution. Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for identifying and quantifying volatile impurities and can also be used for the main compound if it is thermally stable.
Methodology:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Split or splitless injection of 1 µL of the sample solution (dissolved in a volatile solvent like dichloromethane or ethyl acetate). The injector temperature should be optimized (e.g., 250 °C).
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) to ensure elution of all components.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-500.
-
Analysis: Identification of impurities is based on their mass spectra and retention times. Quantification can be performed using an internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for structural confirmation and can also be used for purity assessment, particularly for identifying and quantifying structurally related impurities.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
¹H NMR: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay to ensure accurate integration. The purity can be calculated by comparing the integral of a characteristic proton signal of the target compound to the integral of the internal standard.
-
¹³C NMR: A ¹³C NMR spectrum provides information on the carbon skeleton and can help identify impurities with different carbon frameworks.
-
2D NMR: Techniques such as COSY and HSQC can be used for unambiguous assignment of proton and carbon signals, which is crucial for identifying isomeric impurities.
Figure 2. Experimental workflow for purity assessment.
Conclusion
The purity of commercially available this compound is generally high, but a thorough analytical characterization is essential for its use in demanding applications such as drug development. A combination of chromatographic (HPLC, GC-MS) and spectroscopic (NMR) methods is recommended for a comprehensive assessment of purity and impurity profiles. Researchers should be aware of potential impurities arising from the synthetic process and ensure that the quality of the starting material meets the requirements of their specific research needs.
References
Determining the Solubility of 4-Bromo-3,3-dimethylindolin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for determining the solubility of 4-Bromo-3,3-dimethylindolin-2-one in various organic solvents. Given the absence of publicly available quantitative solubility data for this specific compound, this document outlines a robust experimental protocol based on the widely accepted isothermal shake-flask method.[1][2][3][4][5] This methodology is designed to yield reliable and reproducible data crucial for applications in drug discovery, process chemistry, and formulation development.
Introduction to Solubility
Solubility, defined as the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature and pressure to form a saturated solution, is a critical physicochemical property in pharmaceutical sciences.[5][6] It directly influences a compound's bioavailability, manufacturability, and the design of purification processes. For a novel compound like this compound, establishing a comprehensive solubility profile in relevant organic solvents is a foundational step in its development pathway.
Recommended Solvents for Solubility Screening
The selection of solvents for solubility testing should cover a range of polarities and chemical functionalities to build a comprehensive profile. The following organic solvents are recommended for an initial screen of this compound:
-
Protic Solvents:
-
Methanol
-
Ethanol
-
Isopropanol
-
-
Aprotic Polar Solvents:
-
Acetone
-
Acetonitrile
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Tetrahydrofuran (THF)
-
-
Apolar/Weakly Polar Solvents:
-
Dichloromethane (DCM)
-
Chloroform
-
Toluene
-
Hexane or Heptane
-
Experimental Protocol: Isothermal Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and accuracy.[4] The following protocol details the procedure for determining the solubility of this compound.
Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (±0.01 mg precision)
-
Glass vials or flasks with airtight screw caps (e.g., 4-20 mL)
-
Thermostatic shaker or orbital incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the organic solvent)
-
Syringes
-
Pipettes and volumetric flasks
-
Evaporating dishes or pre-weighed vials for gravimetric analysis
-
Vacuum oven or desiccator
Experimental Workflow Diagram
The following diagram illustrates the key steps in the solubility determination process.
Caption: Workflow for determining solubility via the isothermal shake-flask method.
Step-by-Step Procedure
-
Preparation: Add an excess amount of solid this compound to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[1]
-
Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.
-
Equilibration: Tightly seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached. This typically requires 24 to 72 hours. A preliminary time-course study can determine the minimum time to reach a plateau in concentration.
-
Sedimentation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2-4 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Be cautious not to disturb the solid material at the bottom of the vial.
-
Filtration: Immediately filter the supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE for most organic solvents) into a clean, dry collection vial. This step is crucial to remove any undissolved microparticles. The first few drops of the filtrate should be discarded to avoid any potential adsorption onto the filter membrane.
-
Aliquot Transfer: Using a calibrated pipette, transfer a precise volume (e.g., 2.0 mL) of the clear, saturated filtrate into a pre-weighed (tared) evaporating dish or vial.
-
Solvent Evaporation: Carefully evaporate the solvent from the dish. This can be done on a hot plate at a low temperature, in a gentle stream of nitrogen, or in a vacuum oven. Avoid high temperatures that could cause decomposition of the compound.
-
Drying: Once the solvent is fully evaporated, place the dish in a vacuum oven or desiccator and dry the solid residue until a constant weight is achieved. This ensures all residual solvent has been removed.
-
Final Weighing: Accurately weigh the evaporating dish containing the dry solid residue.
-
Calculation: Calculate the solubility using the following formula:
Solubility (mg/mL) = (Weight of [Dish + Residue] - Weight of Dish) / Volume of filtrate transferred
-
Replicates: Perform the entire experiment in triplicate for each solvent to ensure the reproducibility of the results and calculate the mean and standard deviation.
Data Presentation
The quantitative results from the solubility experiments should be compiled into a structured table for clear comparison. A template for such a table is provided below.
| Organic Solvent | Polarity Index | Temperature (°C) | Solubility (mg/mL) ± SD | Solubility (g/L) ± SD | Molar Solubility (mol/L) ± SD |
| Methanol | 5.1 | 25.0 | Experimental Data | Calculated Data | Calculated Data |
| Ethanol | 4.3 | 25.0 | Experimental Data | Calculated Data | Calculated Data |
| Acetone | 5.1 | 25.0 | Experimental Data | Calculated Data | Calculated Data |
| Acetonitrile | 5.8 | 25.0 | Experimental Data | Calculated Data | Calculated Data |
| Dichloromethane | 3.1 | 25.0 | Experimental Data | Calculated Data | Calculated Data |
| Ethyl Acetate | 4.4 | 25.0 | Experimental Data | Calculated Data | Calculated Data |
| Toluene | 2.4 | 25.0 | Experimental Data | Calculated Data | Calculated Data |
| n-Hexane | 0.1 | 25.0 | Experimental Data | Calculated Data | Calculated Data |
Note: The molecular weight of this compound (C₁₀H₁₀BrNO) is approximately 240.10 g/mol , which is required for calculating molar solubility.
Conclusion
This guide provides a standardized and detailed protocol for the experimental determination of the solubility of this compound in a range of common organic solvents. By employing the isothermal shake-flask method followed by gravimetric analysis, researchers can generate the high-quality, reproducible data necessary to advance the scientific investigation and development of this compound. The resulting solubility profile will be an invaluable resource for guiding formulation strategies, purification techniques, and further preclinical evaluation.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. enamine.net [enamine.net]
- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 4. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. pharmacyjournal.info [pharmacyjournal.info]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Bromo-3,3-dimethylindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures.[1] 4-Aryl-3,3-dimethylindolin-2-ones are significant structural motifs found in a variety of biologically active compounds and natural products. The Suzuki coupling of 4-Bromo-3,3-dimethylindolin-2-one with various arylboronic acids provides a direct and versatile route to synthesize these valuable derivatives.
These application notes provide a detailed overview, experimental protocols, and reaction optimization data for the Suzuki coupling reaction utilizing this compound as a key building block.
Reaction Principle
The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate in the presence of a base.[2] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[2]
Data Presentation: Optimization of Reaction Conditions
The yield and efficiency of the Suzuki coupling reaction are highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes typical reaction conditions and corresponding yields for the Suzuki coupling of this compound with various arylboronic acids, based on analogous reactions with similar heterocyclic halides.[3]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DME | 85 | 16 | 90-98 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Toluene | 110 | 8 | 75-85 |
| 4 | 4-Acetylphenylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (3) | THF/H₂O (3:1) | 80 | 12 | 80-90 |
| 5 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Ethanol/H₂O (1:1) | Reflux | 10 | 88-96 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene, THF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask or sealed tube)
Procedure:
-
To a Schlenk flask or a sealable reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (typically 2-5 mol%), and the base (2-3 equiv.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Add the anhydrous solvent and degassed water (if applicable) via syringe. The typical solvent ratio for biphasic systems is 4:1 or 3:1 (organic solvent:water).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-aryl-3,3-dimethylindolin-2-one.
Safety Precautions:
-
Palladium catalysts and phosphine ligands can be air-sensitive and toxic. Handle them in a well-ventilated fume hood.
-
Organic solvents are flammable. Use appropriate safety measures.
-
Always wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Mandatory Visualizations
Suzuki Coupling Experimental Workflow
Caption: Experimental workflow for the Suzuki coupling of this compound.
Suzuki Coupling Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-3,3-dimethylindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and model protocols for the palladium-catalyzed cross-coupling of 4-Bromo-3,3-dimethylindolin-2-one. The indolin-2-one scaffold is a privileged structure in medicinal chemistry, and the functionalization at the 4-position via cross-coupling reactions opens avenues for the synthesis of novel compounds with potential therapeutic applications. While specific literature on the cross-coupling of this compound is limited, the protocols provided herein are based on well-established methodologies for structurally similar aryl bromides and heterocyclic systems.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] These reactions typically involve an organic halide or triflate, a nucleophilic coupling partner, a palladium catalyst, a ligand, and a base. The choice of these components is crucial for achieving high yields and selectivity. For this compound, the key reactions for derivatization at the 4-position include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-3,3-dimethylindolin-2-ones
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds by reacting an organoboron compound with an organic halide.[1][3][4] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.
Reaction Scheme:
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 85-95 | General conditions for arylboronic acids. |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | 1,4-Dioxane | 110 | 16 | 80-90 | Effective for sterically hindered boronic acids. |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | 24 | 75-85 | Suitable for heteroarylboronic acids. |
Note: The yields are hypothetical and based on typical Suzuki-Miyaura reactions with similar substrates.
Experimental Protocol: Model Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.05 mmol) and, if required, the ligand (0.1 mmol).
-
Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (5 mL) via syringe.
-
Heat the reaction mixture at the specified temperature with vigorous stirring for the indicated time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-3,3-dimethylindolin-2-one.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling.
Heck Reaction: Synthesis of 4-Alkenyl-3,3-dimethylindolin-2-ones
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[5][6] This reaction is an effective method for introducing vinyl groups at the 4-position of the indolinone core.
Reaction Scheme:
Data Presentation: Representative Conditions for Heck Reaction
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (1.5) | DMF | 100 | 16 | 70-85 | Classical Heck conditions. |
| 2 | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | NMP | 120 | 24 | 65-80 | Suitable for less reactive alkenes. |
| 3 | Herrmann's Catalyst (1) | - | NaOAc (2) | DMAc | 130 | 12 | 75-90 | Highly active catalyst. |
Note: The yields are hypothetical and based on typical Heck reactions with similar substrates.
Experimental Protocol: Model Protocol for Heck Reaction
-
In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.02 mmol) and, if necessary, the ligand (0.04 mmol).
-
Add the solvent (5 mL).
-
Seal the tube and heat the reaction mixture at the indicated temperature with stirring for the specified duration.
-
After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the 4-alkenyl-3,3-dimethylindolin-2-one.
Catalytic Cycle for the Heck Reaction
Caption: Catalytic cycle of the Heck reaction.
Sonogashira Coupling: Synthesis of 4-Alkynyl-3,3-dimethylindolin-2-ones
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, providing access to arylalkynes.[2][7] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.
Reaction Scheme:
Data Presentation: Representative Conditions for Sonogashira Coupling
| Entry | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 8 | 80-95 | Standard Sonogashira conditions. |
| 2 | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 80 | 12 | 75-90 | For less reactive alkynes. |
| 3 | Pd(OAc)₂ (2) | - | Cs₂CO₃ | DMF | 100 | 24 | 60-75 | Copper-free conditions. |
Note: The yields are hypothetical and based on typical Sonogashira reactions with similar substrates.
Experimental Protocol: Model Protocol for Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (0.02 mmol), and the copper(I) iodide (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent (10 mL) and the amine base (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at the specified temperature for the required time.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the 4-alkynyl-3,3-dimethylindolin-2-one.
Catalytic Cycles in Sonogashira Coupling
Caption: Catalytic cycles for the Sonogashira reaction.
Buchwald-Hartwig Amination: Synthesis of 4-Amino-3,3-dimethylindolin-2-ones
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine.[5][8] This reaction allows for the introduction of a wide range of primary and secondary amines at the 4-position of the indolinone ring.
Reaction Scheme:
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu (1.4) | Toluene | 100 | 18 | 80-95 | For secondary amines. |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 24 | 75-90 | For primary amines. |
| 3 | G3-XPhos (1) | - | LHMDS (1.5) | THF | 80 | 12 | 85-98 | For challenging amines. |
Note: The yields are hypothetical and based on typical Buchwald-Hartwig amination reactions with similar substrates.
Experimental Protocol: Model Protocol for Buchwald-Hartwig Amination
-
In a glovebox, charge a vial with the palladium precatalyst (0.01 mmol), the ligand (0.015 mmol), and the base (1.4 mmol).
-
Add this compound (1.0 mmol).
-
Add the solvent (2 mL) and the amine (1.2 mmol).
-
Seal the vial and heat the reaction mixture with stirring at the indicated temperature for the specified time.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of celite.
-
Concentrate the filtrate and purify the crude product by flash chromatography to afford the 4-amino-3,3-dimethylindolin-2-one.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Applications in Drug Development
The 3,3-disubstituted indolin-2-one core is a key pharmacophore in numerous biologically active compounds, including kinase inhibitors used in oncology. The ability to functionalize the 4-position of this scaffold through palladium-catalyzed cross-coupling reactions provides a powerful strategy for the rapid generation of compound libraries for drug discovery. The introduction of diverse aryl, alkenyl, alkynyl, and amino substituents can modulate the physicochemical properties and biological activity of the parent molecule, aiding in the optimization of lead compounds.
Safety Precautions
-
Palladium catalysts and phosphine ligands are often air- and moisture-sensitive. Handle them under an inert atmosphere.
-
Many organic solvents are flammable and toxic. Use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood.
-
Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with care.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Synthesis of 4-Aryl-3,3-dimethylindolin-2-ones
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-aryl-3,3-dimethylindolin-2-one scaffold is an important structural motif in medicinal chemistry and drug discovery, exhibiting a range of biological activities. This document provides detailed protocols for the synthesis of these valuable compounds. The primary synthetic strategy outlined is a robust two-step sequence involving the regioselective bromination of 3,3-dimethylindolin-2-one at the C4 position, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the aryl moiety. This methodology allows for the modular and efficient synthesis of a diverse library of 4-aryl-3,3-dimethylindolin-2-ones. Additionally, alternative direct C-H arylation strategies are discussed as a potential, more atom-economical approach, although this method is still under development for this specific scaffold.
Introduction
The oxindole core, and particularly substituted indolin-2-ones, are prevalent in numerous natural products and pharmacologically active compounds. The introduction of an aryl group at the C4 position of the 3,3-dimethylindolin-2-one core can significantly influence the molecule's steric and electronic properties, making these derivatives attractive targets for drug development programs. The synthetic protocols detailed herein provide a practical guide for accessing these compounds in a laboratory setting.
Experimental Protocols
Method 1: Two-Step Synthesis via Halogenation and Suzuki-Miyaura Coupling
This is the recommended and most established route for the synthesis of 4-aryl-3,3-dimethylindolin-2-ones. It involves the preparation of a 4-halo intermediate, which is then subjected to a palladium-catalyzed cross-coupling reaction.
Workflow for the Two-Step Synthesis of 4-Aryl-3,3-dimethylindolin-2-ones
Caption: Overall workflow for the two-step synthesis.
Step 1: Synthesis of this compound
This protocol describes the regioselective bromination of 3,3-dimethylindolin-2-one at the C4 position using N-bromosuccinimide (NBS).
-
Materials:
-
3,3-Dimethylindolin-2-one
-
N-Bromosuccinimide (NBS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of 3,3-dimethylindolin-2-one (1.0 eq.) in anhydrous dichloromethane (0.1 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add trifluoroacetic acid (2.0 eq.) dropwise.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add N-bromosuccinimide (1.05 eq.) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous Na₂S₂O₃ solution to remove any unreacted bromine.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
-
Step 2: Synthesis of 4-Aryl-3,3-dimethylindolin-2-one via Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed cross-coupling of this compound with various arylboronic acids.
-
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane and water (solvent system)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium(II) acetate (0.05 eq.), and triphenylphosphine (0.1 eq.).
-
Add potassium carbonate (2.0 eq.).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 0.1 M).
-
Heat the reaction mixture to 80-100 °C and stir for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 4-aryl-3,3-dimethylindolin-2-one.
-
Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Synthesis of this compound
| Entry | Halogenating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NBS (1.05 eq.) | DCM/TFA | 0 to RT | 14 | ~75-85 |
| 2 | I₂/Ag₂SO₄ (1.1 eq.) | Dichloromethane | RT | 12 | ~60-70 |
Yields are approximate and can vary based on reaction scale and purification efficiency.
Table 2: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | Dioxane/H₂O | 90 | 10 | 88 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | Dioxane/H₂O | 90 | 10 | 92 |
| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 4 | 3-Thienylboronic acid | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 78 |
Yields are based on isolated product after column chromatography and are representative of typical outcomes for Suzuki-Miyaura reactions on similar substrates.[1][2]
Alternative Synthetic Strategies
Method 2: Direct C-H Arylation (Conceptual)
Direct C-H arylation represents a more atom- and step-economical approach to the synthesis of 4-aryl-3,3-dimethylindolin-2-ones. However, achieving regioselectivity at the C4 position of the oxindole ring is challenging. Current research has demonstrated the feasibility of palladium-catalyzed C4-arylation on indole scaffolds, often requiring a directing group at the C3 position.[3]
Conceptual Workflow for Direct C4-Arylation
Caption: Conceptual workflow for direct C-H arylation.
While a direct and high-yielding protocol for the C4-arylation of 3,3-dimethylindolin-2-one is not yet established, this remains an active area of research. The development of a suitable catalyst system that can selectively activate the C4 C-H bond of the oxindole core would represent a significant advancement in the synthesis of this class of compounds.
Conclusion
The two-step synthesis involving C4-bromination followed by a Suzuki-Miyaura cross-coupling reaction is a reliable and versatile method for preparing a wide range of 4-aryl-3,3-dimethylindolin-2-ones. The protocols provided herein offer a detailed guide for researchers in the field of medicinal chemistry and drug development. Future research efforts may focus on the development of a direct C-H arylation method to further streamline the synthesis of these important compounds.
References
Application Notes and Protocols for 4-Bromo-3,3-dimethylindolin-2-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3,3-dimethylindolin-2-one is a halogenated derivative of the indolinone scaffold, a core structure found in numerous biologically active compounds. The presence of the bromine atom at the 4-position and the gem-dimethyl group at the 3-position imparts unique physicochemical properties that make it a valuable intermediate in medicinal chemistry. This document provides an overview of its applications, detailed synthetic protocols, and its role in the development of targeted therapeutic agents.
The indolin-2-one core is a "privileged structure" in drug discovery, known for its ability to interact with various biological targets. The introduction of a bromine atom can enhance binding affinity, improve selectivity, and modulate the metabolic stability of drug candidates. Specifically, this compound has emerged as a key building block in the synthesis of innovative therapeutic agents, particularly in the fields of oncology and anti-inflammatory drug discovery.
Applications in Medicinal Chemistry
Anticancer Drug Discovery
Derivatives of this compound have been investigated for their potential as anticancer agents. The indolinone scaffold is a well-established pharmacophore in the design of kinase inhibitors. While specific IC50 values for the parent compound are not extensively reported in publicly available literature, its derivatives have shown significant activity. For instance, various substituted indolin-2-ones have demonstrated potent inhibition of receptor tyrosine kinases (RTKs) that are crucial for tumor angiogenesis and cell proliferation.
One of the most promising applications of this compound is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of specific target proteins. In this context, derivatives of this compound can function as E3 ligase ligands, which recruit the cellular ubiquitin-proteasome system to degrade proteins of interest, such as Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.
Anti-inflammatory Agents
The indolinone core is also present in compounds with anti-inflammatory properties. While direct anti-inflammatory data for this compound is limited, related 3-substituted-indolin-2-one derivatives have been shown to inhibit the production of pro-inflammatory mediators. These compounds can suppress the lipopolysaccharide (LPS)-induced signaling pathways, such as the Akt, MAPK, and NF-κB pathways in macrophages.[1] This suggests that this compound could serve as a valuable starting material for the synthesis of novel anti-inflammatory drugs.
Quantitative Data
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound IVc | Breast Cancer Panel | 1.47 | [2] |
| Compound VIc | Colon Cancer Panel | 1.40 | [2] |
| Compound 23p | HepG2 (Liver) | 2.357 | [3] |
| Compound 23p | A549 (Lung) | 3.012 | [3] |
| Compound 23p | Skov-3 (Ovarian) | 2.874 | [3] |
Experimental Protocols
Synthesis of this compound
This protocol is a two-step synthesis starting from 2,3-dihalophenols to first produce the intermediate 4-bromoindolin-2-one, followed by methylation.
Step 1: Synthesis of 4-Bromoindolin-2-one (General Procedure)
This synthesis involves a Sonogashira coupling followed by a base-mediated cyclization.
-
Materials: N-(3-bromo-2-iodophenyl)-2-hydroxy-2-methylpropanamide, an appropriate alkyne (e.g., trimethylsilylacetylene), PdCl2(PPh3)2, CuI, Et2NH, DMA, NaOH.
-
Procedure:
-
A mixture of N-(3-bromo-2-iodophenyl)-2-hydroxy-2-methylpropanamide (1 equivalent), the alkyne (1.5 equivalents), PdCl2(PPh3)2 (3 mol%), CuI (5 mol%), and Et2NH (1.5 equivalents) in anhydrous DMA is stirred under a nitrogen atmosphere at a temperature ranging from 40-80°C until the starting material is consumed (monitored by GC-MS).
-
Freshly powdered NaOH (10 equivalents) is added to the reaction mixture.
-
The mixture is refluxed at 140°C until cyclization is complete (monitored by GC-MS).
-
After cooling, the reaction mixture is worked up by adding CH2Cl2 and aqueous HCl. The aqueous phase is extracted with CH2Cl2.
-
The combined organic layers are washed with water, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 4-bromoindolin-2-one.[4]
-
Step 2: Synthesis of this compound
-
Materials: 4-bromoindolin-2-one, Lithium bis(trimethylsilyl)amide (LiHMDS), Methyl iodide (CH3I), Tetrahydrofuran (THF), Saturated aqueous NH4Cl.
-
Procedure:
-
To a solution of 4-bromoindolin-2-one (1.0 equivalent) in anhydrous THF at -78°C, add LiHMDS (1M solution, approximately 2.1 equivalents) dropwise.
-
Following the addition of LiHMDS, add methyl iodide (3.0 equivalents) sequentially at -78°C.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield this compound.
-
General Protocol for In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is a general method for assessing the cytotoxicity of compounds against cancer cell lines.
-
Materials: Human cancer cell lines (e.g., A549, HepG2), DMEM or RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (DMSO), 96-well plates.
-
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare a series of dilutions of the test compound (e.g., derivatives of this compound) in the culture medium.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations and incubate for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[3]
-
Visualizations
Experimental Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Proposed Signaling Pathway for CDK2 Degradation
Caption: PROTAC-mediated degradation of CDK2.
References
- 1. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Application Notes and Protocols: Derivatization of 4-Bromo-3,3-dimethylindolin-2-one for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the chemical modification of 4-Bromo-3,3-dimethylindolin-2-one, a key scaffold in the development of novel therapeutic agents. The indolin-2-one core is a privileged structure in medicinal chemistry, forming the basis of several approved drugs and clinical candidates, particularly in the area of oncology. Derivatization of this scaffold, especially at the 4-bromo position, offers a powerful strategy to explore structure-activity relationships (SAR) and develop potent and selective inhibitors of various biological targets, most notably protein kinases involved in cancer progression.
The protocols detailed below focus on two of the most robust and versatile cross-coupling reactions for this purpose: the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds. These methods allow for the introduction of a wide array of aryl, heteroaryl, and amino substituents, enabling the generation of diverse chemical libraries for biological screening.
Synthetic Derivatization Strategies
The bromine atom at the C4-position of the 3,3-dimethylindolin-2-one core is an ideal handle for palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of various substituents to probe the chemical space around the scaffold and optimize biological activity.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a highly efficient method for forming a carbon-carbon bond between the 4-position of the indolinone core and a variety of aryl or heteroaryl boronic acids or esters. This reaction is tolerant of a wide range of functional groups and generally proceeds with high yields.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the synthesis of 4-amino-substituted 3,3-dimethylindolin-2-one derivatives. This reaction couples the aryl bromide with a primary or secondary amine, providing access to a diverse set of compounds with potential for forming key hydrogen bond interactions with biological targets.
Experimental Workflow for Derivatization
Caption: Workflow for derivatization and evaluation.
Experimental Protocols
Note: These are generalized protocols and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.03 mmol) to the flask.
-
Add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-3,3-dimethylindolin-2-one derivative.
General Protocol for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 - 2.0 equivalents)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
To a dry Schlenk flask, add the palladium precatalyst (0.01 mmol) and the phosphine ligand (0.02 mmol).
-
Evacuate and backfill the flask with an inert gas three times, then add the anhydrous solvent (5 mL) and stir for 10 minutes.
-
To this catalyst mixture, add this compound (1.0 mmol), the amine (1.2 mmol), and the base (1.4 mmol).
-
Heat the reaction mixture to 80-110 °C and stir for 6-24 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired 4-amino-3,3-dimethylindolin-2-one derivative.
Biological Activity and Data Presentation
Derivatives of the indolin-2-one scaffold are well-known inhibitors of protein kinases, particularly those involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). The data presented below is for structurally related bromo-indolin-2-one derivatives and serves as a representative example of the biological activities that can be achieved through derivatization.
Table 1: In Vitro Anticancer Activity of Representative Bromo-indolin-2-one Derivatives
| Compound ID | Modification | Cancer Cell Line | IC₅₀ (µM) | Citation |
| A-1 | 5-Bromo-3-hydrazonoindolin-2-one derivative | A549 (Lung) | 4.37 | [1] |
| A-2 | 5-Bromo-3-hydrazonoindolin-2-one derivative | HT-29 (Colon) | 2.53 | [1] |
| A-3 | 5-Bromo-3-hydrazonoindolin-2-one derivative | ZR-75 (Breast) | 2.14 | [1] |
| B-1 | 5-Bromo-7-azaindolin-2-one derivative | HepG2 (Liver) | 2.36 | [2] |
| B-2 | 5-Bromo-7-azaindolin-2-one derivative | A549 (Lung) | 2.89 | [2] |
| B-3 | 5-Bromo-7-azaindolin-2-one derivative | Skov-3 (Ovarian) | 3.01 | [2] |
| C-1 | 5-Bromo-indolin-2-one with thiazolidinone | HT-29 (Colon) | 0.016 | [3] |
| C-2 | 5-Bromo-indolin-2-one with thiazolidinone | H460 (Lung) | 0.0037 | [3] |
Note: The IC₅₀ values represent the concentration of the compound required to inhibit the growth of cancer cells by 50%. These compounds are structurally related to the core topic but are not direct derivatives of this compound.
Mechanism of Action: Targeting VEGFR-2 Signaling
Many indolin-2-one derivatives function as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs). A primary target for this class of compounds is VEGFR-2, a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. By blocking the ATP-binding site of VEGFR-2, these inhibitors prevent its autophosphorylation and the subsequent activation of downstream signaling pathways.
VEGFR-2 Signaling Pathway and Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway.
By inhibiting VEGFR-2, the derivatized compounds can block the downstream signaling cascades, including the PLCγ-PKC-Raf-MEK-ERK and the PI3K-Akt pathways. This leads to an anti-angiogenic effect, starving the tumor of essential nutrients and oxygen, and ultimately inhibiting tumor growth and proliferation. The specific substitutions at the 4-position of the indolin-2-one scaffold can significantly influence the potency and selectivity of this inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Functionalization of 4-Bromo-3,3-dimethylindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the N-functionalization of 4-Bromo-3,3-dimethylindolin-2-one, a key intermediate in the synthesis of various biologically active compounds. The protocols described herein cover N-alkylation and N-arylation reactions, providing a versatile platform for the generation of diverse molecular scaffolds. The methodologies are based on established synthetic strategies, including classical N-alkylation and modern catalytic cross-coupling reactions such as the Buchwald-Hartwig amination. This guide is intended to furnish researchers with a practical framework for the efficient and targeted modification of the indolin-2-one core.
Introduction
The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products. The ability to functionalize the nitrogen atom of this heterocyclic system is crucial for modulating the physicochemical and pharmacological properties of the resulting molecules. This compound offers a unique starting material where the bromine atom can serve as a handle for further diversification, while the gem-dimethyl group can enhance metabolic stability. This document outlines robust and reproducible protocols for the introduction of both alkyl and aryl substituents at the N1 position of this valuable building block.
Chemical Reaction Scheme
Caption: General schemes for N-alkylation and N-arylation of this compound.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation
This protocol describes a general method for the N-alkylation of this compound using an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF), acetonitrile (MeCN))
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent.
-
Add the base (1.1 - 2.0 eq). If using NaH, add portion-wise at 0 °C and stir for 30 minutes to allow for deprotonation. For carbonate bases, addition can be done at room temperature.
-
Add the alkyl halide (1.1 - 1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at the appropriate temperature (ranging from room temperature to 80 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.
Protocol 2: General Procedure for N-Arylation (Buchwald-Hartwig Amination)
This protocol outlines a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl halide.[1][2] The choice of palladium precursor, ligand, and base is critical and may require optimization for specific substrates.[1]
Materials:
-
This compound
-
Aryl halide or triflate (e.g., bromobenzene, iodobenzene)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP, RuPhos)
-
Base (e.g., sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃))
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Reaction vessel (Schlenk tube or sealed vial)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor (0.01 - 0.05 eq), the phosphine ligand (0.02 - 0.10 eq), and the base (1.5 - 2.5 eq) to a dry reaction vessel.
-
Add this compound (1.0 eq) and the aryl halide (1.2 eq) to the vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the reaction vessel and heat to the desired temperature (typically 80 - 120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts, washing the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-arylated product.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the N-functionalization of structurally related indolin-2-ones. These values can serve as a starting point for optimizing the reactions with this compound.
| Entry | N-Substituent | Reaction Type | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Methyl | Alkylation | NaH | DMF | RT | 2 | >95 |
| 2 | Benzyl | Alkylation | K₂CO₃ | MeCN | 80 | 12 | 85-95 |
| 3 | Phenyl | Arylation | Pd₂(dba)₃ / Xantphos / NaOtBu | Toluene | 110 | 16 | 70-90 |
| 4 | 4-Methoxyphenyl | Arylation | Pd(OAc)₂ / BINAP / Cs₂CO₃ | Dioxane | 100 | 24 | 65-85 |
| 5 | 2-Pyridyl | Arylation | Pd₂(dba)₃ / RuPhos / K₃PO₄ | Toluene | 120 | 18 | 60-80 |
Experimental Workflow
References
Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Bromo-3,3-dimethylindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation enables the coupling of amines with aryl or heteroaryl halides and pseudohalides, providing access to a wide array of arylamines which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials. The oxindole scaffold, particularly the 3,3-disubstituted variant, is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The functionalization of the 4-position of the 3,3-dimethylindolin-2-one core via Buchwald-Hartwig amination opens a direct pathway to novel derivatives with significant potential in drug discovery programs.
These application notes provide a detailed overview and experimental protocols for the Buchwald-Hartwig amination of 4-Bromo-3,3-dimethylindolin-2-one with various amine coupling partners. The provided methodologies are based on established principles of the Buchwald-Hartwig reaction and examples from structurally related heterocyclic systems, offering a robust starting point for reaction optimization and library synthesis.
Reaction Principle and Optimization
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps include oxidative addition of the aryl bromide to the palladium(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst.
Several factors can be optimized to achieve high yields and reaction efficiency:
-
Palladium Precursor: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-ligand complexes (precatalysts).
-
Ligand: The choice of phosphine ligand is critical and depends on the nature of both the aryl bromide and the amine. Bulky, electron-rich phosphine ligands such as Xantphos, DavePhos, RuPhos, and BrettPhos are often employed to facilitate the catalytic cycle.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃). The choice of base can be critical for substrates with base-sensitive functional groups.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, and tetrahydrofuran (THF) are typically used.
-
Temperature: Reaction temperatures can range from room temperature to elevated temperatures (typically 80-110 °C), depending on the reactivity of the coupling partners.
Data Presentation: Representative Reaction Conditions and Yields
While specific data for the Buchwald-Hartwig amination of this compound is not extensively reported in the literature, the following tables provide representative conditions and expected yields based on analogous reactions with other bromo-heterocycles. These tables serve as a guide for reaction development and optimization.
Table 1: Buchwald-Hartwig Amination with Primary Amines
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 12 | 85-95 |
| 2 | Benzylamine | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 100 | 8 | 80-90 |
| 3 | n-Butylamine | Pd(OAc)₂ / BrettPhos | LHMDS | THF | 80 | 16 | 75-85 |
| 4 | 2-Aminopyridine | Pd₂(dba)₃ / DavePhos | K₃PO₄ | Dioxane | 110 | 24 | 70-80 |
Table 2: Buchwald-Hartwig Amination with Secondary Amines
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 12 | 90-98 |
| 2 | Piperidine | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 10 | 88-96 |
| 3 | N-Methylaniline | Pd(OAc)₂ / DavePhos | LHMDS | Toluene | 90 | 18 | 82-92 |
| 4 | Indole | Pd₂(dba)₃ / Xantphos | K₂CO₃ | Dioxane | 110 | 24 | 75-85 |
Experimental Protocols
Protocol 1: General Procedure for the Buchwald-Hartwig Amination of this compound with a Primary Amine (e.g., Aniline)
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas supply
-
Schlenk tube or similar reaction vessel
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Add Cs₂CO₃ (1.5 mmol, 1.5 equiv).
-
Seal the Schlenk tube with a rubber septum, and evacuate and backfill with nitrogen or argon three times.
-
Through the septum, add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Add aniline (1.2 mmol, 1.2 equiv) via syringe.
-
Place the sealed reaction vessel in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the Celite® pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 4-anilino-3,3-dimethylindolin-2-one.
Protocol 2: General Procedure for the Buchwald-Hartwig Amination of this compound with a Secondary Amine (e.g., Morpholine)
Materials:
-
This compound
-
Morpholine
-
Palladium(II) Acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
Schlenk tube or similar reaction vessel
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.015 mmol, 1.5 mol%), and RuPhos (0.03 mmol, 3 mol%).
-
Add NaOtBu (1.4 mmol, 1.4 equiv). Caution: NaOtBu is a strong base and should be handled with care in an inert atmosphere.
-
Seal the Schlenk tube with a rubber septum, and evacuate and backfill with nitrogen or argon three times.
-
Through the septum, add anhydrous toluene (5 mL) via syringe.
-
Add morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
Place the sealed reaction vessel in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired 4-morpholino-3,3-dimethylindolin-2-one.
Visualization of Experimental Workflow and Reaction Mechanism
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Application Notes and Protocols: 4-Bromo-3,3-dimethylindolin-2-one in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3,3-dimethylindolin-2-one is a halogenated heterocyclic compound belonging to the indolinone family. While its direct applications in materials science are not yet extensively documented in publicly available literature, its structural features—specifically the reactive bromine atom on the aromatic ring and the versatile indolinone core—suggest significant potential as a building block for advanced functional materials. The bromo-substituent is an excellent handle for post-synthetic modification via cross-coupling reactions, enabling the construction of complex conjugated systems. The indolinone scaffold itself is of interest due to its presence in various functional dyes and biologically active molecules.
These notes provide an overview of the potential applications of this compound in materials science, based on the known reactivity of its core structures. Detailed, adaptable protocols for its synthesis and subsequent use in the creation of novel materials are also presented.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is summarized below. Experimental data is supplemented with predicted values where specific experimental results are not available.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀BrNO | PubChem |
| Molecular Weight | 240.10 g/mol | PubChem |
| Appearance | Pale-yellow to Yellow-brown Solid (Predicted) | Commercial Suppliers |
| Monoisotopic Mass | 238.99458 Da | PubChem |
| XlogP (predicted) | 2.4 | PubChem |
| Storage | Store at 2-8°C for long term | Commercial Suppliers |
Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 240.00186 |
| [M+Na]⁺ | 261.98380 |
| [M-H]⁻ | 237.98730 |
| [M+NH₄]⁺ | 257.02840 |
| [M+K]⁺ | 277.95774 |
| [M]⁺ | 238.99403 |
Data obtained from PubChem.
Predicted Spectroscopic Data
| Spectroscopy | Predicted Chemical Shifts / Bands |
| ¹H NMR (CDCl₃) | δ ~ 7.5-7.0 (m, 3H, Ar-H), ~ 8.0 (br s, 1H, N-H), ~ 1.4 (s, 6H, 2 x CH₃) |
| ¹³C NMR (CDCl₃) | δ ~ 180 (C=O), ~ 140-120 (Ar-C), ~ 45 (quaternary C), ~ 25 (CH₃) |
| IR (KBr) | ~ 3200 cm⁻¹ (N-H stretch), ~ 1710 cm⁻¹ (C=O stretch, amide), ~ 1600 cm⁻¹ (C=C stretch, aromatic), ~ 800 cm⁻¹ (C-Br stretch) |
Potential Applications and Experimental Protocols
The primary utility of this compound in materials science is projected to be as a versatile intermediate. The bromine atom allows for its incorporation into larger molecular architectures through well-established cross-coupling chemistry, while the indolinone core can impart specific photophysical or electronic properties to the final material.
Application 1: Precursor for Organic Semiconductors and OLED Emitters
The bromo-functionalization makes this molecule an ideal candidate for Suzuki or Stille cross-coupling reactions. These reactions are fundamental in the synthesis of conjugated polymers and small molecules used in organic electronics, such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). By coupling this compound with various boronic acids or organostannanes, novel materials with tailored electronic and photophysical properties can be synthesized.
Protocol 1: Synthesis of a Novel Arylated Indolinone via Suzuki Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki cross-coupling of this compound with an arylboronic acid. This reaction can be used to synthesize novel materials for applications in organic electronics.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add a degassed solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 80-90°C and stir vigorously under the inert atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer.
-
Wash the organic layer with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure arylated indolinone derivative.
-
Characterize the final product using NMR, IR, and mass spectrometry.
Caption: Workflow for Suzuki cross-coupling.
Application 2: Monomer for Functional Polymers
The indolinone structure can be incorporated into polymer backbones to create materials with unique properties. For example, if the nitrogen of the indolinone is functionalized with a polymerizable group (e.g., a vinyl or styrenyl moiety), this compound can serve as a functional monomer. The resulting polymer would have pendant bromo-indolinone units that could be further modified, for instance, by the cross-coupling reactions described above, leading to highly functionalized materials.
Application 3: Precursor for Polymerization Initiators
Alternatively, the this compound can be chemically modified to act as an initiator for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). For instance, the nitrogen atom could be functionalized with a group that, after further reaction steps, bears an alkyl halide suitable for initiating ATRP. This would allow for the synthesis of well-defined polymers with an indolinone core at one end of the polymer chain.
Protocol 2: Hypothetical Synthesis of a Functional ATRP Initiator from this compound
This protocol outlines a plausible, multi-step synthesis to convert this compound into a functional ATRP initiator.
Part A: N-Alkylation with a Protected Alcohol
-
Dissolve this compound (1.0 mmol) in dry DMF (10 mL) in a round-bottom flask.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) portion-wise at 0°C.
-
Stir the mixture for 30 minutes at 0°C.
-
Add 2-(tert-butyldimethylsilyloxy)ethyl bromide (1.5 mmol) and allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by slowly adding water.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and purify by column chromatography to yield the N-alkylated, protected intermediate.
Part B: Deprotection of the Alcohol
-
Dissolve the product from Part A (1.0 mmol) in THF (10 mL).
-
Add tetrabutylammonium fluoride (TBAF, 1 M solution in THF, 1.2 mL) and stir at room temperature for 2 hours.
-
Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash, dry, and purify by column chromatography to yield the N-hydroxyethyl derivative.
Part C: Esterification to form the ATRP Initiator
-
Dissolve the N-hydroxyethyl derivative from Part B (1.0 mmol) and triethylamine (1.5 mmol) in dry dichloromethane (DCM, 10 mL) at 0°C.
-
Slowly add 2-bromoisobutyryl bromide (1.2 mmol) and stir at room temperature for 4 hours.
-
Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the final ATRP initiator.
Caption: Synthesis of a functional ATRP initiator.
Conclusion
While this compound is a relatively unexplored compound in materials science, its chemical structure holds considerable promise. The presence of a bromine atom provides a reactive site for the construction of larger, functional molecules through cross-coupling reactions, making it a valuable precursor for organic semiconductors and OLED materials. Furthermore, the indolinone core offers opportunities for creating novel functional polymers and polymerization initiators. The protocols provided here, though based on the reactivity of analogous structures, offer a solid foundation for researchers to begin exploring the potential of this versatile molecule in the development of next-generation materials. It is anticipated that future research will uncover specific applications that leverage the unique electronic and steric properties of the 3,3-dimethylindolin-2-one scaffold.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 4-Bromo-3,3-dimethylindolin-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling yield of 4-Bromo-3,3-dimethylindolin-2-one.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound, a sterically hindered substrate.
Issue 1: Low or No Product Yield
Low or no yield is a frequent challenge. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Inefficient Catalyst System | The steric hindrance of the 3,3-dimethyl group can impede the oxidative addition step. Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, or consider N-heterocyclic carbene (NHC) ligands.[1][2] Palladacycle pre-catalysts can also show high activity.[3][4] |
| Inappropriate Base | The choice of base is crucial. For sterically hindered substrates, stronger bases are often required. Consider using K₃PO₄, Cs₂CO₃, or t-BuOK.[1][5] The base should be finely powdered and anhydrous. |
| Suboptimal Solvent | Solvent polarity and its ability to dissolve both the organic and inorganic reagents are critical. A mixture of a non-polar solvent like dioxane or toluene with a polar aprotic solvent like DMF or the addition of water can be beneficial.[6][7] Common solvent systems include dioxane/water or THF/water mixtures.[8][9] |
| Low Reaction Temperature | Sterically hindered couplings often require higher temperatures to overcome the activation energy barrier. If the reaction is sluggish at lower temperatures (e.g., 80°C), consider increasing it to 100-120°C.[9] Microwave heating can also be effective in accelerating the reaction.[9] |
| Poor Quality Reagents | Ensure the boronic acid is not degraded (protodeboronation). Use fresh or properly stored boronic acid. The palladium catalyst should be active; consider using a fresh batch or a pre-catalyst. |
| Presence of Oxygen | Oxygen can deactivate the Pd(0) catalyst. Degas the solvent and reaction mixture thoroughly by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[10][11] |
Issue 2: Presence of Side Products
The formation of side products can significantly reduce the yield of the desired coupled product.
| Side Product | Potential Cause | Recommended Solutions |
| Homocoupling of Boronic Acid | This occurs when the boronic acid reacts with itself. It is often promoted by the presence of oxygen or when the cross-coupling is slow.[12] | Thoroughly degas the reaction mixture. Use a higher catalyst loading or a more active catalyst system to accelerate the cross-coupling reaction. |
| Dehalogenation of Starting Material | The bromo group is replaced by a hydrogen atom. This can be caused by certain bases or impurities in the reaction mixture. | Use a weaker base if possible, or screen different bases. Ensure all reagents and solvents are pure. |
| Protodeboronation | The boronic acid is converted back to the corresponding arene. This is often an issue with unstable boronic acids or harsh reaction conditions. | Use the corresponding boronate ester (e.g., pinacol ester) which is more stable.[13] Use milder bases like K₂CO₃ or NaHCO₃ if the reaction proceeds. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial catalyst and ligand combination to try for the Suzuki coupling of this compound?
For a sterically hindered substrate like this compound, a good starting point is a palladium pre-catalyst with a bulky, electron-rich phosphine ligand. Combinations like Pd₂(dba)₃ with SPhos or XPhos, or a pre-formed catalyst like SPhos-Pd-G2, are often effective for challenging couplings.[2] N-heterocyclic carbene (NHC) based catalysts like PEPPSI-IPr are also a strong alternative.[1]
Q2: How do I choose the right base for this reaction?
The choice of base is critical and often substrate-dependent. For sterically hindered aryl bromides, inorganic bases like K₃PO₄ and Cs₂CO₃ are generally effective.[1][5] It is recommended to screen a few bases to find the optimal one for your specific boronic acid partner. The base should be anhydrous and finely powdered to ensure good reactivity.
Q3: What solvent system should I use?
A mixture of an ethereal solvent and water, such as dioxane/water (e.g., 4:1 v/v) or THF/water, is a common and effective choice for Suzuki couplings.[8][9] This combination helps to dissolve both the organic substrate and the inorganic base. For substrates with poor solubility, solvents like DMF or toluene can be considered.[6][7]
Q4: How can I minimize the formation of homocoupled byproducts?
Homocoupling of the boronic acid is a common side reaction. To minimize it, ensure your reaction is rigorously degassed to remove oxygen.[12] Using a more active catalyst system to promote the desired cross-coupling over homocoupling can also be beneficial. Additionally, using a slight excess of the boronic acid (1.1-1.2 equivalents) can sometimes help drive the cross-coupling reaction to completion.
Q5: The reaction is not going to completion. What should I do?
If the reaction stalls, consider the following:
-
Increase the temperature: Sterically hindered substrates often require more thermal energy.[9]
-
Increase catalyst loading: While not always ideal, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can sometimes push the reaction to completion.
-
Try a different ligand: The electronic and steric properties of the ligand have a significant impact on the reaction outcome. Switching to a different class of ligand (e.g., from a phosphine to an NHC) may improve the yield.[1][14]
-
Microwave irradiation: This technique can often drive difficult reactions to completion in a shorter time.[9]
Experimental Protocols
The following are generalized starting protocols for the Suzuki coupling of this compound. Optimization will likely be required for specific boronic acids.
Protocol 1: Standard Conditions with Phosphine Ligand
-
To a reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add degassed solvent (e.g., dioxane/water 4:1, 0.1 M concentration relative to the bromo-substrate).
-
Heat the reaction mixture to 100-110°C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Conditions with NHC Ligand Catalyst
-
To a reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and a base (e.g., t-BuOK, 2.0 eq.).
-
Add the Pd-NHC catalyst (e.g., PEPPSI-IPr, 2-3 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add degassed dioxane (0.1 M concentration relative to the bromo-substrate).
-
Heat the reaction mixture to 100°C with vigorous stirring for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up and purify as described in Protocol 1.
Data Presentation
The following table summarizes typical conditions and reported yields for Suzuki couplings of sterically hindered bromo-heterocycles, which can serve as a reference for optimizing the reaction with this compound.
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 7-Bromo-4-sulfonamido-1H-indazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (10) | - | Cs₂CO₃ (2) | Dioxane/EtOH/H₂O | 120 (MW) | 2 | 70 | [6] |
| 2-Aryl-6-bromo-4-chloro-8-iodoquinazoline | Arylboronic acid | PdCl₂(PPh₃)₂ (cat.) | - | K₂CO₃ (cat.) | DMF/EtOH | 100 | 2 | 60-85 | [2] |
| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | P1-L4 (1.2) | Xantphos | - | THF/H₂O | 110 | 0.17 | 82 | [12] |
Visualizations
Diagram 1: General Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-catalyzed regio- and stereoselective synthesis of aryl and 3-indolyl-substituted 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Palladium-Catalyzed Reactions of Arylindium Reagents Prepared Directly from Aryl Iodides and Indium Metal - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Bromo-3,3-dimethylindolin-2-one Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-3,3-dimethylindolin-2-one.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. Synthesis of this compound and Potential Impurities
Question 1: I performed a bromination reaction on 3,3-dimethylindolin-2-one and my final product shows multiple spots on TLC/LC-MS analysis. What are the likely impurities?
Answer: When synthesizing this compound via electrophilic bromination of 3,3-dimethylindolin-2-one, several byproducts can form. The most common are over-brominated species and constitutional isomers.
-
Di-brominated Products: The presence of a bromine atom on the aromatic ring can deactivate it towards further electrophilic substitution, but under forcing conditions or with excess brominating agent, di-bromination can occur. Potential di-bromo isomers include 4,6-dibromo- and 4,5-dibromo-3,3-dimethylindolin-2-one.
-
Other Bromo Isomers: Depending on the reaction conditions (solvent, temperature, and brominating agent), small amounts of other constitutional isomers, such as 6-Bromo-3,3-dimethylindolin-2-one, might be formed.
-
Unreacted Starting Material: Incomplete reaction will result in the presence of the starting material, 3,3-dimethylindolin-2-one.
Troubleshooting:
-
Control Stoichiometry: Use of 1.0 to 1.1 equivalents of the brominating agent (e.g., N-Bromosuccinimide) is recommended to minimize over-bromination.
-
Temperature Control: Running the reaction at a lower temperature can increase selectivity for the mono-brominated product.
-
Purification: Careful column chromatography is often necessary to separate the desired 4-bromo isomer from other byproducts. A gradient elution system, for example, with ethyl acetate and hexanes, can be effective.
Question 2: What is a reliable experimental protocol for the synthesis of this compound?
Answer: A common and effective method for the synthesis of this compound is the electrophilic bromination of 3,3-dimethylindolin-2-one using N-Bromosuccinimide (NBS).
Experimental Protocol: Bromination of 3,3-dimethylindolin-2-one
-
Reaction Setup: To a solution of 3,3-dimethylindolin-2-one (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane, add N-Bromosuccinimide (1.05 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
II. Palladium-Catalyzed Cross-Coupling Reactions
Question 3: I am performing a Suzuki coupling reaction with this compound and observing significant amounts of a byproduct with a mass corresponding to the starting material without the bromine atom. What is happening?
Answer: This common byproduct is the dehalogenated product, 3,3-dimethylindolin-2-one. Dehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions.[1][2] It can occur through several mechanisms, often involving a hydride source in the reaction mixture that replaces the bromide on the palladium intermediate before the desired cross-coupling can take place.
Troubleshooting Dehalogenation:
-
Base Choice: The choice of base can influence the rate of dehalogenation. Using anhydrous bases and minimizing water content can sometimes reduce this side reaction.
-
Solvent Purity: Ensure the use of dry, degassed solvents. Some solvents or impurities can act as hydride donors.
-
Reaction Time: Shorter reaction times can sometimes minimize the formation of the dehalogenated byproduct.
-
Ligand Choice: The phosphine ligand used can influence the relative rates of reductive elimination (to form the desired product) and dehalogenation. Screening different ligands may be beneficial.
Question 4: In my Suzuki coupling reaction, besides the desired product, I am also seeing a significant amount of a dimer of my boronic acid coupling partner. What is this and how can I avoid it?
Answer: This byproduct is the result of a homocoupling reaction of the boronic acid.[1][3] This side reaction is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[1]
Troubleshooting Homocoupling:
-
Thorough Degassing: It is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (nitrogen or argon) throughout the reaction to minimize oxygen levels.[3]
-
Palladium Pre-catalyst: Using a Pd(0) source directly or ensuring the efficient in situ reduction of a Pd(II) pre-catalyst can help minimize the Pd(II) species that can promote homocoupling.
-
Reaction Conditions: Optimizing the reaction temperature and time can also help to favor the desired cross-coupling over the homocoupling pathway.
Question 5: I am attempting a Buchwald-Hartwig amination with this compound, but the reaction is sluggish and gives a complex mixture of products. What are the potential issues?
Answer: The Buchwald-Hartwig amination can be sensitive to several factors, and a complex product mixture could arise from a combination of side reactions.
-
Dehalogenation: Similar to Suzuki coupling, dehalogenation of the starting material can occur.
-
Side reactions of the amine: The amine coupling partner can undergo side reactions, especially if it is sterically hindered or has other reactive functional groups.
-
Catalyst Deactivation: The palladium catalyst can be deactivated by impurities or by the coordination of the product to the metal center.
-
Beta-Hydride Elimination: If the amine has beta-hydrogens, beta-hydride elimination can be a competing pathway, leading to an imine byproduct and the hydrodehalogenated arene.[4]
Troubleshooting Buchwald-Hartwig Amination:
-
Ligand and Base Optimization: The choice of phosphine ligand and base is critical for a successful Buchwald-Hartwig amination. A screening of different ligand/base combinations is often necessary.
-
Inert Atmosphere: Strict adherence to inert atmosphere techniques is essential to prevent catalyst oxidation.
-
Purity of Reagents: Use high-purity starting materials, solvents, and reagents.
Summary of Potential Byproducts
| Reaction Type | Potential Byproduct | Typical Mass relative to Starting Material (SM) | Potential Cause | Suggested Mitigation |
| Bromination | 6-Bromo-3,3-dimethylindolin-2-one | Same as desired product | Lack of regioselectivity | Optimize reaction conditions (solvent, temp.) |
| Bromination | Di-bromo-3,3-dimethylindolin-2-one | SM + 78/80 (Br) | Excess brominating agent, harsh conditions | Control stoichiometry, lower temperature |
| Suzuki Coupling | 3,3-dimethylindolin-2-one (Dehalogenation) | SM - 78/80 (Br) | Hydride source in reaction mixture | Use anhydrous/degassed reagents, optimize base |
| Suzuki Coupling | Boronic acid homocoupling product | 2 x (Boronic acid aryl group) | Presence of oxygen or Pd(II) | Thorough degassing, use of Pd(0) source |
| Buchwald-Hartwig | 3,3-dimethylindolin-2-one (Dehalogenation) | SM - 78/80 (Br) | Hydride source, side reactions | Optimize ligand/base, use pure reagents |
Visual Troubleshooting Guides
Caption: Potential byproducts in the synthesis of this compound.
Caption: Common byproducts in Suzuki coupling reactions.
Caption: A logical workflow for troubleshooting cross-coupling reactions.
References
Technical Support Center: HPLC Purification of 4-Bromo-3,3-dimethylindolin-2-one Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Bromo-3,3-dimethylindolin-2-one derivatives using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
Users may encounter several common issues during the HPLC purification of these hydrophobic and structurally complex compounds. This guide provides a systematic approach to identifying and resolving these challenges.
Question: Why am I seeing poor peak shape, such as peak fronting or tailing, for my this compound derivative?
Answer: Poor peak shape is a common issue, often stemming from several factors. Here's a step-by-step troubleshooting approach:
-
Injection Solvent Mismatch: Injecting your sample in a solvent significantly stronger (i.e., with a higher organic percentage) than your initial mobile phase can cause peak distortion. Solution: Whenever feasible, dissolve and inject your sample in the initial mobile phase.[1][2] If solubility is an issue, use the weakest possible solvent that can adequately dissolve your compound.
-
Column Overload: Injecting too much sample can lead to peak fronting. Solution: Reduce the injection volume or the concentration of your sample and reinject.
-
Secondary Interactions: The silanol groups on the silica backbone of the column can interact with your analyte, causing peak tailing. Solution:
-
Add a mobile phase modifier like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to suppress silanol interactions.
-
Ensure your mobile phase pH is appropriate to keep your analyte in a single ionic state.[3]
-
-
Column Degradation: Voids or blockages in the column can lead to split or distorted peaks.[2] Solution:
-
Try flushing the column with a strong solvent.
-
If the problem persists, test with a new column to rule out column failure.[2]
-
Question: My compound is eluting too quickly (low retention) or not eluting at all (high retention). How can I adjust the retention time?
Answer: Retention time is primarily controlled by the mobile phase composition and the stationary phase.
-
To Increase Retention (for compounds eluting too quickly):
-
Decrease Organic Solvent Percentage: Reduce the concentration of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.[4] This will increase the interaction of your hydrophobic compound with the C18 stationary phase.
-
Use a Weaker Organic Solvent: If using acetonitrile, consider switching to methanol, which is a weaker solvent in reversed-phase HPLC.
-
Select a More Retentive Column: If significant changes to the mobile phase are ineffective, consider a column with a higher carbon load or a different stationary phase chemistry.
-
-
To Decrease Retention (for compounds eluting too slowly):
-
Increase Organic Solvent Percentage: Gradually increase the proportion of the organic solvent in your mobile phase to reduce hydrophobic interactions.[4]
-
Use a Stronger Organic Solvent: If using methanol, switching to acetonitrile may shorten retention times.
-
Increase Column Temperature: Raising the column temperature can decrease mobile phase viscosity and increase the solubility of your analyte, often leading to shorter retention times.[5][6]
-
Try a Less Retentive Column: Consider a column with a shorter alkyl chain (e.g., C8) or a shorter column length.[5]
-
Question: I am observing inconsistent retention times between injections. What could be the cause?
Answer: Drifting retention times can compromise the reproducibility of your purification.
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A slow equilibration phenomenon can occur with mobile phases that have a low percentage of organic solvent.[7]
-
Mobile Phase Composition Changes:
-
An error of just 1% in the amount of organic solvent can alter retention times by 5-15%.[7] Ensure accurate and consistent mobile phase preparation.
-
If using buffers, their limited lifetime necessitates fresh preparation.[1]
-
Evaporation of the more volatile organic solvent from the mobile phase reservoir can occur. Keep reservoirs covered.
-
-
Temperature Fluctuations: Lack of a column thermostat can lead to retention time shifts, especially if the ambient laboratory temperature varies.[7]
-
Pump Issues: Irregularities in pump performance or the presence of air bubbles can cause flow rate fluctuations, affecting retention times.[1] Degas your mobile phase and prime the pump.
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best suited for purifying this compound derivatives?
A1: Due to the hydrophobic nature of the indolinone core and the presence of a bromine atom, a reversed-phase (RP) column is the most appropriate choice. A C18 column is a standard starting point. For potentially very hydrophobic derivatives, a C8 or a phenyl-hexyl column might offer better selectivity.
Q2: How do I choose the optimal mobile phase?
A2: A typical mobile phase for reversed-phase separation of these compounds consists of a mixture of water and an organic solvent, usually acetonitrile or methanol. Acetonitrile often provides sharper peaks and lower backpressure. Start with a gradient elution to determine the approximate solvent composition required to elute your compound, then optimize for a preparative-scale separation.
Q3: Should I use isocratic or gradient elution for purification?
A3: For initial method development and for separating mixtures with components of widely varying polarities, gradient elution is recommended.[8] It allows you to screen a wide range of solvent strengths in a single run. For purifying a single target compound from closely eluting impurities, an optimized isocratic method can be more efficient and scalable.
Q4: What detection wavelength should I use?
A4: The optimal detection wavelength depends on the UV absorbance profile of your specific derivative. The indolinone core generally has strong UV absorbance. To determine the best wavelength, run a UV-Vis spectrum of your compound or use a photodiode array (PDA) detector during initial analytical runs to identify the wavelength of maximum absorbance.[6]
Q5: My compound has poor solubility in the mobile phase. What can I do?
A5: Poor solubility can lead to precipitation on the column and poor peak shape.
-
Prepare your sample in a solvent that is as close in composition to the initial mobile phase as possible, while ensuring complete dissolution.
-
You may need to use a small amount of a stronger, compatible solvent like DMSO or DMF to initially dissolve the sample, then dilute it with the mobile phase. Be mindful that large volumes of strong solvents in the injection can themselves cause peak distortion.
Experimental Protocols
General Protocol for HPLC Method Development and Purification
This protocol provides a general framework. Parameters should be optimized for each specific this compound derivative.
-
Sample Preparation:
-
Dissolve a small amount of the crude sample in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water) to create a stock solution of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove particulate matter.
-
-
Analytical Method Development (Scouting Gradient):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient: Start with a linear gradient from 5% B to 95% B over 20 minutes.
-
Detection: Diode Array Detector (DAD) or UV detector at a predetermined wavelength (e.g., 254 nm or the compound's λmax).
-
Injection Volume: 5-10 µL.
-
-
Method Optimization:
-
Based on the scouting run, adjust the gradient to improve the resolution between your target peak and any impurities. A shallower gradient around the elution point of your target compound can enhance separation.
-
For preparative HPLC, the method is often converted to an isocratic or step-gradient method to increase throughput and reduce solvent consumption.
-
-
Preparative Purification:
-
Scale up the optimized analytical method to a larger diameter preparative column (e.g., 21.2 x 250 mm).
-
Adjust the flow rate according to the column dimensions.
-
Increase the injection volume and sample concentration for higher loading.
-
Collect fractions corresponding to the target peak.
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Combine pure fractions and remove the solvent (e.g., by rotary evaporation) to obtain the purified compound.
-
Data Presentation
Table 1: Typical HPLC Parameter Ranges for Method Development
| Parameter | Typical Range | Purpose |
| Column Chemistry | C18, C8, Phenyl-Hexyl | Primary means of altering selectivity. |
| Column Dimensions | 4.6 x 50-250 mm (Analytical) | Longer columns provide higher resolution but increase backpressure and run time.[6] |
| Particle Size | 1.8 - 5 µm | Smaller particles increase efficiency and resolution.[6] |
| Mobile Phase Organic | Acetonitrile, Methanol | Affects elution strength and selectivity. |
| Mobile Phase Modifier | Formic Acid, TFA (0.05-0.1%) | Improves peak shape by suppressing silanol interactions. |
| Flow Rate | 0.5 - 1.5 mL/min (Analytical) | Lower flow rates can improve resolution.[6] |
| Column Temperature | Ambient to 60 °C | Higher temperatures can improve peak shape and reduce retention times.[6] |
| pH Range | 2 - 8 (for silica-based columns) | Controls the ionization state of the analyte, affecting retention.[3] |
Mandatory Visualization
Caption: Experimental workflow for HPLC purification.
Caption: Troubleshooting logic for common HPLC issues.
References
- 1. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 2. Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography | Separation Science [sepscience.com]
- 3. iosrphr.org [iosrphr.org]
- 4. researchgate.net [researchgate.net]
- 5. support.waters.com [support.waters.com]
- 6. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. drawellanalytical.com [drawellanalytical.com]
Preventing debromination of 4-Bromo-3,3-dimethylindolin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the debromination of 4-Bromo-3,3-dimethylindolin-2-one during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem?
Debromination is an undesired side reaction where the bromine atom on this compound is replaced by a hydrogen atom, leading to the formation of 3,3-dimethylindolin-2-one. This reduces the yield of the desired product and introduces a significant impurity that can be difficult to separate.
Q2: Under what conditions is debromination of this compound most likely to occur?
Debromination is commonly observed during palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira), reactions involving strong bases, high temperatures, and certain reducing conditions. The presence of hydride sources, either intentionally added or generated in situ, can also lead to reductive dehalogenation.[1][2]
Q3: How does the choice of catalyst and ligand affect debromination?
The palladium catalyst and its associated ligands play a crucial role. While a "one size fits all" solution doesn't exist, some general principles apply. Electron-rich and sterically bulky phosphine ligands can promote the desired cross-coupling reaction and suppress debromination by facilitating the reductive elimination step of the catalytic cycle.[3] Conversely, less stable catalyst complexes can lead to the formation of palladium hydride species that are responsible for reductive debromination.
Q4: Can the solvent and base selection influence the extent of debromination?
Yes, both solvent and base are critical parameters. Some studies have shown that solvents like dioxane and DMF may promote more dehalogenation compared to toluene in certain cross-coupling reactions.[4] The choice of base is also crucial, as some bases can act as hydride donors or promote side reactions that lead to the formation of reducing agents. For instance, an excessive amount of a strong base like potassium carbonate at high temperatures can sometimes increase the rate of debromination.[5]
Troubleshooting Guides
This section provides specific troubleshooting advice in a question-and-answer format to address common issues encountered during experiments with this compound.
Issue 1: Significant formation of the debrominated byproduct in a Suzuki-Miyaura coupling reaction.
-
Question: I am observing a significant amount of 3,3-dimethylindolin-2-one in my Suzuki-Miyaura reaction. How can I minimize this?
-
Answer: Several factors could be contributing to this. Consider the following adjustments:
-
N-Protection: The NH group of the indolinone can complicate the reaction. Protecting the nitrogen with a suitable group (e.g., Boc, SEM) can prevent side reactions and has been shown to suppress dehalogenation in similar heterocyclic systems.[6][7]
-
Ligand Choice: If you are using a standard ligand like PPh₃, consider switching to a bulkier, more electron-rich ligand such as XPhos, SPhos, or a dialkylbiaryl phosphine ligand. These can accelerate the desired coupling relative to debromination.
-
Catalyst Precursor: Using a pre-formed palladium(0) catalyst or a pre-catalyst that rapidly generates the active Pd(0) species can be beneficial.
-
Base Selection: Weaker bases or careful control of the stoichiometry of stronger bases can be advantageous. Consider using bases like Cs₂CO₃ or K₃PO₄.
-
Solvent: If using dioxane or DMF, try switching to toluene.
-
Temperature: Lowering the reaction temperature may decrease the rate of debromination. Microwave heating can sometimes offer better control over the reaction kinetics, potentially reducing side product formation.[8]
-
Issue 2: Debromination observed during a reaction involving a strong base.
-
Question: I am attempting a reaction that requires a strong base, and I am losing the bromine atom. What can I do?
-
Answer: Reactions with strong bases at elevated temperatures can promote debromination. Consider these strategies:
-
Lower Temperature: Perform the reaction at the lowest possible temperature that still allows for the desired transformation.
-
Base Type: If possible, use a non-nucleophilic, sterically hindered base.
-
Reaction Time: Minimize the reaction time to reduce the exposure of the starting material to the harsh conditions.
-
Protecting Groups: If other functional groups in your molecule are driving the need for a strong base, consider a different synthetic route or the use of protecting groups.
-
Summary of Recommended Adjustments to Minimize Debromination in Suzuki-Miyaura Coupling
| Parameter | Standard Condition (Prone to Debromination) | Recommended Adjustment | Rationale |
| N-H of Indolinone | Unprotected | Protect with Boc, SEM, or other suitable group | Prevents side reactions at the nitrogen and can suppress dehalogenation.[6][7] |
| Palladium Ligand | PPh₃ | XPhos, SPhos, or other bulky, electron-rich phosphines | Promotes faster reductive elimination, outcompeting debromination.[3] |
| Base | Strong, excess base (e.g., Na₂CO₃, K₂CO₃) | Weaker base (e.g., Cs₂CO₃, K₃PO₄), careful stoichiometry | Reduces the potential for base-induced decomposition and formation of hydride species.[5] |
| Solvent | Dioxane, DMF | Toluene | May disfavor the debromination pathway.[4] |
| Temperature | High (e.g., >100 °C) | Lower temperature (e.g., 80-90 °C) or microwave heating | Reduces the rate of the undesired debromination side reaction.[8] |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Debromination
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, incorporating measures to suppress debromination.
-
N-Protection (Optional but Recommended):
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., THF or DCM).
-
Add a base such as triethylamine (1.5 equivalents).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) and a catalytic amount of DMAP.
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Work up the reaction and purify the N-Boc protected product.
-
-
Cross-Coupling Reaction:
-
In a reaction vessel, combine the N-protected this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and a base such as K₃PO₄ (2-3 equivalents).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., XPhos, 4-10 mol%).
-
Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Add the degassed solvent (e.g., toluene).
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Troubleshooting workflow for minimizing debromination.
Caption: Competing pathways in Suzuki-Miyaura coupling.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
Technical Support Center: Catalyst Selection for Hindered 4-Bromo-3,3-dimethylindolin-2-one Substrates
Welcome to the technical support center for catalyst selection in Suzuki-Miyaura coupling reactions involving the sterically hindered substrate, 4-Bromo-3,3-dimethylindolin-2-one. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing a Suzuki-Miyaura coupling with this compound?
The primary challenges with this substrate arise from its steric hindrance. The gem-dimethyl group at the 3-position and the bromo-substituent at the 4-position of the indolinone core can impede the oxidative addition of the palladium catalyst to the C-Br bond, which is a critical step in the catalytic cycle. This can lead to low reaction yields, slow reaction rates, and the prevalence of side reactions such as dehalogenation and homocoupling.[1][2] Careful selection of the catalyst, ligand, and base is crucial to overcome these steric barriers.
Q2: Which palladium precursors are recommended for this type of hindered substrate?
For sterically demanding Suzuki-Miyaura couplings, palladium(0) sources are generally preferred as they do not require an in-situ reduction step.[1] Commonly used and effective precursors include:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): Often a reliable choice for challenging couplings, providing a source of soluble Pd(0).
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A widely used catalyst, though its effectiveness can sometimes be limited with very hindered substrates unless combined with more specialized ligands.[3]
-
Palladium(II) precursors like Palladium(II) acetate (Pd(OAc)₂) or Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂): These can also be effective but require in-situ reduction to the active Pd(0) species. This reduction can sometimes be facilitated by phosphine ligands or other components in the reaction mixture.
Q3: What class of ligands is most suitable for the Suzuki coupling of this compound?
The choice of ligand is critical for promoting the coupling of hindered substrates. Bulky and electron-rich phosphine ligands are generally the most effective as they facilitate oxidative addition and reductive elimination while discouraging the formation of inactive palladium species.[2] Recommended ligand classes include:
-
Bulky Monodentate Phosphines:
-
Tri-tert-butylphosphine (P(t-Bu)₃): Known for its large cone angle and high electron-donating ability.
-
Tricyclohexylphosphine (PCy₃): Another bulky and electron-rich ligand that has shown success in hindered couplings.[4]
-
Biarylphosphines (e.g., SPhos, XPhos, RuPhos): These ligands, developed by the Buchwald group, are highly effective for a wide range of challenging cross-coupling reactions due to their steric bulk and electronic properties.
-
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong sigma-donors and can be very effective in promoting Suzuki couplings of hindered substrates. They are often used in the form of their palladium complexes (e.g., PEPPSI-type catalysts).
Q4: How do I choose the right base for my reaction?
The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction. For hindered substrates, a moderately strong base is often required. The choice of base can also influence the solubility of the reaction components and the rate of side reactions. Common choices include:
-
Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃): These are common and often effective bases. Cesium carbonate is more soluble in organic solvents and can sometimes lead to higher yields.
-
Potassium Phosphate (K₃PO₄): A strong base that is frequently used in challenging Suzuki couplings.[5]
-
Potassium tert-butoxide (KOtBu): A very strong base that can be effective but may also promote side reactions if not used carefully.
It is often beneficial to use the base as a fine powder to maximize its surface area and reactivity.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive Catalyst | - Use a fresh batch of palladium precursor and ligand.- Consider using a pre-catalyst to ensure the formation of the active Pd(0) species. |
| 2. Insufficiently Active Catalyst System | - Switch to a bulkier and more electron-rich ligand (e.g., from PPh₃ to a biarylphosphine like SPhos or an NHC ligand).- Increase the catalyst and ligand loading (e.g., from 1-2 mol% to 5 mol%). | |
| 3. Inappropriate Base or Solvent | - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).- Ensure the solvent (e.g., dioxane, toluene, DMF) can dissolve the reactants at the reaction temperature. The addition of a small amount of water can sometimes be beneficial.[6] | |
| 4. Low Reaction Temperature | - Gradually increase the reaction temperature. A general rule is to "heat it until it works or decomposes".[1] | |
| Significant Dehalogenation of Starting Material | 1. Presence of Hydride Sources | - This side reaction involves the replacement of the bromine with a hydrogen atom. It can be promoted by certain bases or impurities in the solvent. |
| 2. Slow Reductive Elimination | - Use a bulkier ligand to accelerate the reductive elimination step. | |
| 3. Inappropriate Base | - Try a different base. Sometimes stronger bases can exacerbate dehalogenation. | |
| Formation of Boronic Acid Homocoupling Product | 1. Presence of Oxygen | - Thoroughly degas the reaction mixture and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction.[1] |
| 2. High Catalyst Loading or High Temperature | - Optimize the catalyst loading and reaction temperature. | |
| 3. Slow Cross-Coupling Rate | - The use of a more efficient ligand to accelerate the desired cross-coupling can suppress homocoupling. | |
| Protodeboronation of the Boronic Acid | 1. Harsh Reaction Conditions | - The boronic acid can be sensitive to high temperatures and strongly basic or acidic conditions. |
| 2. Instability of the Boronic Acid | - Consider using a more stable boronic acid derivative, such as a boronate ester (e.g., pinacol boronate) or a trifluoroborate salt.[7] These are often more robust and release the boronic acid slowly under the reaction conditions. |
Data Presentation: Recommended Starting Conditions
The following table summarizes recommended starting points for the Suzuki-Miyaura coupling of this compound. Optimization will likely be required.
| Catalyst System | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Catalyst Loading (mol%) |
| System 1 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O (e.g., 10:1) | 80 - 110 | 1 - 5 |
| System 2 | Pd(OAc)₂ | P(t-Bu)₃ | Cs₂CO₃ | Toluene | 100 - 120 | 2 - 5 |
| System 3 | PdCl₂(dppf) | (none) | K₂CO₃ | DMF | 90 - 110 | 3 - 5 |
| System 4 | PEPPSI-IPr | (none) | KOtBu | 1,4-Dioxane | 80 - 100 | 1 - 3 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium precursor and the ligand.
-
Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Add the degassed solvent via syringe.
-
Place the reaction vessel in a preheated oil bath and stir at the desired temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Caption: Troubleshooting logic for optimizing the Suzuki-Miyaura coupling.
References
Technical Support Center: Monitoring 4-Bromo-3,3-dimethylindolin-2-one Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving 4-Bromo-3,3-dimethylindolin-2-one using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
TLC Monitoring
Question: Why is my spot streaking or appearing as a smear on the TLC plate?
Answer: Streaking is a common issue that can obscure results. It can be caused by several factors:
-
Sample Overloading : The most common cause is applying too much sample to the plate.[1] The stationary phase becomes saturated, leading to a continuous "streak" rather than a distinct spot.
-
Inappropriate Solvent Polarity : If the solvent system is too polar for your compound, it will travel up the plate with the solvent front instead of partitioning effectively.[1]
-
Acidic or Basic Compounds : Compounds with strongly acidic or basic groups can interact strongly with the silica gel, causing streaking.[1]
-
High Boiling Point Solvents : Reaction solvents like DMF or DMSO can cause streaking if not removed before developing the plate.[2]
Question: I don't see any spots on my TLC plate after development. What went wrong?
Answer: The absence of spots can be perplexing. Here are the likely reasons:
-
Sample is too Dilute : The concentration of your analyte may be below the detection limit of your visualization method.[1][3]
-
Compound is Not UV-Active : If you are using a UV lamp for visualization, your compound may not have a UV chromophore.[1]
-
Solvent Level Too High : If the solvent level in the developing chamber is above the spotting line, your sample will dissolve into the solvent reservoir instead of moving up the plate.[3][4]
-
Compound Evaporation : If your compound is volatile, it may have evaporated from the plate before or during development.[1]
Question: My reactant and product spots are too close together (poor resolution). How can I improve the separation?
Answer: Poor resolution between spots with similar Rf values is a frequent challenge.[2] To improve separation, you should adjust the polarity of the mobile phase.
-
If spots are too high on the plate (high Rf), your eluent is too polar. Decrease the proportion of the polar solvent.[1]
-
If spots are too low on the plate (low Rf), your eluent is not polar enough. Increase the proportion of the polar solvent.[1]
-
Trying a completely different solvent system can also be effective.[2] For column chromatography, an ideal Rf for the desired product is around 0.3, as this often provides the best balance for good separation.[5]
| Problem | Possible Cause(s) | Suggested Solution(s) | Citation(s) |
| Streaking/Elongated Spots | Sample is overloaded. | Dilute the sample solution and re-spot. | [1] |
| Compound is acidic or basic. | Add a small amount of acid (e.g., 0.1-2.0% acetic acid) or base (e.g., 0.1-2.0% triethylamine) to the mobile phase. | [1] | |
| High boiling point reaction solvent (DMF, DMSO). | Place the spotted TLC plate under high vacuum for a few minutes before developing. | [2] | |
| No Visible Spots | Sample concentration is too low. | Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications. | [1][3] |
| Compound is not UV-active. | Use an alternative visualization method, such as an iodine chamber or a chemical stain (e.g., permanganate). | [1] | |
| Spotting line was below the solvent level. | Ensure the origin line where the sample is spotted is above the solvent level in the developing chamber. | [3][4] | |
| Poor Separation (Similar Rf values) | Mobile phase polarity is not optimal. | Adjust the solvent ratios. If spots are too high (high Rf), decrease polarity. If spots are too low (low Rf), increase polarity. | [1][2] |
| Solvent system is ineffective. | Try a different solvent system (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). | [2] | |
| Uneven Solvent Front | TLC plate is touching the side of the chamber or filter paper. | Reposition the plate in the center of the chamber, ensuring it does not touch the sides. | [3] |
LC-MS Monitoring
Question: I don't see the characteristic bromine isotope pattern ([M+H]⁺ and [M+H+2]⁺) for my compound. Am I losing the bromine?
Answer: This is a critical observation. The bromine isotope pattern (¹⁹Br and ⁸¹Br have a nearly 1:1 natural abundance) is the definitive sign of a monobrominated compound in mass spectrometry.[6]
-
Debromination During Reaction : It is possible that your reaction conditions (e.g., strong base, high temperature) are causing the loss of the bromine atom from your molecule.[7] In this case, you would see a peak corresponding to the debrominated product.
-
In-Source Fragmentation/Collision-Induced Dissociation (CID) : While ESI is a soft ionization technique, it's possible that the molecule is fragmenting in the ion source or during transfer to the mass analyzer if voltages are set too high.[7] However, you would likely see other fragments as well.
-
Co-elution with a Suppressing Agent : If another component from your reaction mixture co-elutes, it could suppress the ionization of your target analyte, leading to a weak or absent signal.[8]
Question: My peak's retention time is shifting between injections. Why is this happening?
Answer: Retention time stability is crucial for reliable analysis. Shifts can indicate several problems:
-
Column Degradation : Over time, the stationary phase of the column can degrade, leading to changes in retention.[9]
-
Mobile Phase Changes : Inconsistent preparation of the mobile phase, degradation of buffers, or evaporation of the more volatile solvent component can alter its composition and affect retention times.[9]
-
Flow Rate Fluctuations : Issues with the pump, such as air bubbles or leaks, can cause the flow rate to be inconsistent.[9]
-
Insufficient Equilibration : Not allowing the column to fully equilibrate with the initial mobile phase conditions between gradient runs is a common cause of shifting retention times.[10]
Question: My analyte peak is broad or splitting. How can I get a sharp peak?
Answer: Poor peak shape compromises resolution and sensitivity. Common causes include:
-
Injection Solvent Mismatch : Dissolving your sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion.[10][11]
-
Column Contamination : Buildup of contaminants on the column frit or stationary phase can block the sample path, leading to split or broad peaks.[11]
-
Sample Overload : Injecting too much sample can saturate the column, resulting in peak broadening.[10][11]
| Problem | Possible Cause(s) | Suggested Solution(s) | Citation(s) |
| No Bromine Isotope Pattern | Debromination occurred during the reaction. | Analyze the starting material to confirm it has the bromine pattern. Check for a new peak corresponding to the mass of the debrominated product. | [7] |
| Analyte signal is suppressed. | Perform a mini-workup (e.g., dilute and filter, or a micro-extraction) on the reaction aliquot before injection to remove interfering matrix components. | [8] | |
| Retention Time Shifts | Inconsistent mobile phase composition. | Prepare fresh mobile phase daily. Ensure accurate measurements and thorough mixing. | [9] |
| Insufficient column equilibration time. | Increase the equilibration time between injections to at least 10 column volumes. | [10] | |
| Column degradation. | Flush the column according to the manufacturer's instructions or replace it if necessary. | [9] | |
| Peak Broadening or Splitting | Injection solvent is stronger than the mobile phase. | Dilute the sample in a solvent that is the same strength as or weaker than the initial mobile phase. | [10][11] |
| Column contamination or frit blockage. | Flush the column. If the problem persists, replace the in-line filter or guard column. | [11] | |
| High Background Noise | Contaminated solvents, mobile phase additives, or system. | Use high-purity LC-MS grade solvents. Filter all mobile phases and samples. Flush the entire system. | [9][12] |
Experimental Protocols
Protocol 1: TLC Monitoring of Reaction Progress
-
Sample Preparation : Dilute a small aliquot of the reaction mixture (1-2 drops) in a volatile solvent like ethyl acetate or dichloromethane (DCM) in a small vial. As a general rule, a 1% solution works well.
-
Spotting the Plate : Using a capillary tube, spot the diluted reaction mixture onto a silica gel TLC plate on the origin line. Also spot the starting material and a "co-spot" (starting material and reaction mixture in the same spot) for comparison. Keep spots small (1-2 mm diameter).[4]
-
Preparing the Chamber : Pour the chosen mobile phase (e.g., 20% Ethyl Acetate in Hexane) into a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on the TLC plate.[4] Place a piece of filter paper in the chamber to aid solvent vapor saturation.
-
Developing the Plate : Place the spotted TLC plate into the chamber and close the lid. Allow the solvent to travel up the plate via capillary action until it is about 1 cm from the top.
-
Visualization : Remove the plate and immediately draw a line to mark the solvent front. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.
-
Analysis : Compare the reaction mixture lane to the starting material lane. The disappearance of the starting material spot and the appearance of a new product spot indicates reaction progress. Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by sample) / (distance traveled by solvent).[4]
Protocol 2: LC-MS Monitoring of Reaction Progress
-
Sample Preparation : Take a small aliquot from the reaction mixture. Perform a "mini-workup" by diluting it significantly (e.g., 100-fold) in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Filter the sample through a 0.22 µm syringe filter to remove particulates.[11]
-
LC-MS System Setup :
-
Column : Use a C18 reversed-phase column.
-
Mobile Phase A : Water + 0.1% Formic Acid.
-
Mobile Phase B : Acetonitrile + 0.1% Formic Acid.[13]
-
Gradient : A typical gradient might run from 5% B to 95% B over several minutes.
-
Flow Rate : Set to a standard rate for the column dimensions (e.g., 0.4 mL/min).
-
Injection Volume : 5-10 µL.
-
-
Mass Spectrometer Setup :
-
Ionization Mode : Electrospray Ionization, Positive (ESI+).
-
Scan Mode : Full scan mode to detect all ions within a specified mass range (e.g., m/z 100-500).
-
Expected Ions : For this compound (C₁₀H₁₀BrNO), the expected monoisotopic mass is 238.99 Da.[14] Look for the protonated molecule [M+H]⁺ at m/z 240.00 and its bromine isotope peak [M+H+2]⁺ at m/z 242.00.
-
-
Analysis : Inject the prepared sample. Monitor the total ion chromatogram (TIC) for peaks. Extract the ion chromatograms for the expected m/z values of the starting material and the product to track their appearance and disappearance over the course of the reaction. The presence of the 1:1 isotope cluster for any brominated species is the key identifier.
Quantitative Data Summary
| Parameter | This compound | Notes | Citation(s) |
| Molecular Formula | C₁₀H₁₀BrNO | [14] | |
| Monoisotopic Mass | 238.99458 Da | [14] | |
| [M+H]⁺ (m/z) | 240.00186 | This is the primary ion to monitor in ESI+ mode. | [14] |
| [M+H+2]⁺ (m/z) | ~242.00 | The presence of this peak in ~1:1 ratio with the [M+H]⁺ peak confirms the presence of one bromine atom. | [6] |
| Typical TLC Rf | 0.3 - 0.5 | Estimated. In a 20-30% Ethyl Acetate/Hexane system. The exact value depends heavily on the specific reaction product. | [5] |
Visualized Workflows
References
- 1. silicycle.com [silicycle.com]
- 2. Chromatography [chem.rochester.edu]
- 3. bitesizebio.com [bitesizebio.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. zefsci.com [zefsci.com]
- 10. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 11. agilent.com [agilent.com]
- 12. help.waters.com [help.waters.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. PubChemLite - this compound (C10H10BrNO) [pubchemlite.lcsb.uni.lu]
Side reactions of the lactam functionality in 4-Bromo-3,3-dimethylindolin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-3,3-dimethylindolin-2-one. The guides are designed to address specific side reactions and experimental challenges related to the lactam functionality of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to consider when working with the lactam functionality of this compound?
A1: The lactam ring in this compound is susceptible to several side reactions, primarily under basic or acidic conditions. The most common of these is hydrolysis , leading to the opening of the five-membered ring. Under strongly basic conditions, direct nucleophilic attack on the carbonyl carbon of the lactam is the primary pathway.[1] In acidic conditions, protonation of the carbonyl oxygen can make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water or other nucleophiles present in the reaction mixture. Other potential side reactions include elimination and rearrangement, particularly if the substituents on the lactam ring can support such pathways under the given reaction conditions.[2]
Q2: How do the substituents (4-Bromo and 3,3-dimethyl) on the indolin-2-one core influence the reactivity of the lactam?
A2: The substituents have a significant impact on the reactivity of the lactam functionality:
-
3,3-dimethyl groups: These bulky groups provide steric hindrance around the C3 position. This can influence the approach of nucleophiles to the lactam carbonyl, potentially slowing down both desired reactions and undesired side reactions like hydrolysis.
-
4-Bromo group: As an electron-withdrawing group, the bromine atom can increase the electrophilicity of the aromatic ring and, to a lesser extent, the lactam carbonyl. This can make the lactam more susceptible to nucleophilic attack.
Q3: Can the lactam nitrogen of this compound be functionalized, and what are the challenges?
A3: Yes, the lactam nitrogen can be functionalized through reactions like N-alkylation and N-arylation. However, challenges can arise. The acidity of the N-H proton is a key factor, and a sufficiently strong base is often required to deprotonate the nitrogen to form a reactive nucleophile. Common challenges include incomplete reactions, low yields, and competing side reactions.[3] For instance, the use of a strong base can also promote hydrolysis of the lactam ring if water is present.
Troubleshooting Guides
Guide 1: N-Alkylation Reactions
Issue: Low or no yield of the desired N-alkylated product.
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation | Use a stronger base (e.g., NaH, KHMDS) to ensure complete deprotonation of the lactam nitrogen. Perform the reaction under strictly anhydrous conditions. |
| Low Reactivity of Alkyl Halide | Switch to a more reactive alkyl halide (I > Br > Cl). Consider adding a catalytic amount of sodium or potassium iodide to promote the reaction with alkyl chlorides or bromides. |
| Steric Hindrance | The 3,3-dimethyl groups can sterically hinder the approach of bulky alkylating agents. If possible, use a less sterically demanding alkylating agent. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS to check for product formation and decomposition. |
| Side Reaction: Hydrolysis | Ensure all reagents and solvents are anhydrous. Use a non-protic solvent. If a protic solvent is necessary, consider using molecular sieves. |
Experimental Protocol: General Procedure for N-Alkylation
-
To a solution of this compound in an anhydrous aprotic solvent (e.g., DMF, THF), add a strong base (e.g., NaH, 1.1 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add the alkyl halide (1.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Guide 2: N-Arylation Reactions (e.g., Buchwald-Hartwig Amination)
Issue: Formation of significant side products during N-arylation.
| Potential Side Product | Cause | Troubleshooting Steps |
| Hydrodehalogenation | Reductive cleavage of the C-Br bond. | Optimize the ligand and base combination. Screen different palladium sources and ligands. Ensure the reaction is run under a strictly inert atmosphere. |
| Lactam Ring Opening | Hydrolysis of the lactam under basic conditions. | Use a non-hydroxide base (e.g., Cs2CO3, K3PO4). Ensure anhydrous reaction conditions. |
| Homo-coupling of Aryl Halide | Dimerization of the aryl halide starting material. | Adjust the catalyst-to-ligand ratio. Screen different ligands. |
Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation
-
In a glovebox or under an inert atmosphere, combine this compound, the aryl halide, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., Cs2CO3) in an oven-dried reaction vessel.
-
Add an anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
Improving solubility of 4-Bromo-3,3-dimethylindolin-2-one for reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of 4-Bromo-3,3-dimethylindolin-2-one for reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a substituted indolinone. Based on its predicted physicochemical properties, it is expected to have low aqueous solubility and be more soluble in organic solvents. The predicted XlogP of 2.4 suggests it is a lipophilic compound.[1]
Q2: Which organic solvents are commonly used for reactions involving substituted indolinones?
A2: Literature on related indolinone and oxindole derivatives suggests the use of various organic solvents. Common choices include chlorinated solvents like dichloromethane (DCM), polar aprotic solvents such as dimethylformamide (DMF), and alcohols like ethanol.[2] The selection of the solvent will depend on the specific reaction conditions and the nature of the other reactants.
Q3: What initial steps should I take if I encounter solubility issues?
A3: If you are facing challenges with dissolving this compound, a systematic approach is recommended. Start with small-scale solubility tests in a range of solvents to identify a suitable one. If the compound still shows poor solubility, you can explore techniques such as gentle heating, sonication, or the use of co-solvents.
Q4: Can heating the solvent improve the solubility of my compound?
A4: Yes, for many compounds, solubility increases with temperature. Gentle heating of the solvent while stirring can significantly improve the dissolution of this compound. However, it is crucial to ensure that the compound is stable at the applied temperature to avoid degradation.
Q5: Are there any compatibility issues I should be aware of with certain solvents?
A5: While common organic solvents are generally compatible, it is important to consider the reactivity of your specific compound. For instance, highly reactive compounds might degrade in certain solvents, especially at elevated temperatures. Always consult the literature for known incompatibilities of the indolinone core with your chosen solvent and reaction conditions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound precipitates out of solution during the reaction. | The polarity of the reaction mixture may be changing, causing the compound to become insoluble. | Consider using a co-solvent system to maintain the compound's solubility throughout the reaction. Adding a small percentage of a solvent in which the compound is highly soluble can help. |
| The compound does not fully dissolve even with heating and stirring. | The compound may have very low solubility in the chosen solvent. | Try a different solvent or a solvent mixture. Polar aprotic solvents like DMF or DMSO can be effective for poorly soluble compounds. Alternatively, particle size reduction through techniques like micronization can increase the surface area and improve the dissolution rate. |
| The compound dissolves initially but crashes out upon cooling. | The solution was likely saturated at a higher temperature, and the compound's solubility decreases as it cools. | If the reaction can be performed at an elevated temperature, this may not be an issue. If the reaction needs to be at room temperature, you may need to find a solvent in which the compound has higher solubility at that temperature or use a larger volume of the solvent. |
| The dissolution process is very slow. | The compound may have a large particle size or may not be wetting properly in the solvent. | Use of sonication can help to break up solid aggregates and increase the rate of dissolution. Ensuring the compound is a fine powder will also help. |
Physicochemical Properties
Below is a summary of the predicted physicochemical properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀BrNO | PubChem[1] |
| Molecular Weight | 240.10 g/mol | Amadis Chemical[3] |
| Predicted XlogP | 2.4 | PubChem[1] |
| InChIKey | JOYAZIZUUBNQFV-UHFFFAOYSA-N | PubChem[1] |
| Appearance | Pale-yellow to Yellow-brown Solid | Amadis Chemical[3] |
Experimental Protocols
Generalized Protocol for Dissolving this compound for Reactions
This protocol provides a general procedure for dissolving this compound, which is presumed to have low solubility in many common solvents.
Materials:
-
This compound
-
Selected solvent (e.g., Dichloromethane, DMF, Ethanol, Acetonitrile)
-
Stir plate and stir bar
-
Heat source (e.g., hot plate, oil bath)
-
Sonicator bath
-
Reaction vessel
Procedure:
-
Solvent Selection: Based on preliminary tests or literature for similar compounds, select a suitable solvent.
-
Preparation: Add the desired amount of this compound to the reaction vessel equipped with a stir bar.
-
Initial Dissolution Attempt: Add a portion of the selected solvent to the vessel and begin stirring at room temperature.
-
Sonication (Optional): If the compound does not readily dissolve, place the vessel in a sonicator bath for 10-15 minutes to aid in the dispersion and dissolution of the solid.
-
Gentle Heating: If solubility is still limited, gently heat the mixture while continuing to stir. Increase the temperature in small increments (e.g., 5-10 °C at a time) and observe for dissolution. Be careful not to exceed the boiling point of the solvent or a temperature that might cause degradation of the compound.
-
Incremental Solvent Addition: If the compound is not fully dissolved after heating, add more solvent in small increments until a clear solution is obtained.
-
Reaction Initiation: Once the compound is fully dissolved, allow the solution to reach the desired reaction temperature before adding other reagents.
Visualizations
Caption: A logical workflow for determining the solubility of a compound.
References
Technical Support Center: Scale-up Synthesis of 4-Bromo-3,3-dimethylindolin-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-Bromo-3,3-dimethylindolin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: The most common synthetic approach involves a two-step process. The first step is the synthesis of the 3,3-dimethylindolin-2-one core, which can be achieved through various methods, including the cyclization of α-bromo-propionanilides. The second step is the regioselective bromination of the 3,3-dimethylindolin-2-one intermediate at the 4-position of the aromatic ring. The choice of brominating agent and reaction conditions is crucial to control regioselectivity and minimize side reactions.
Q2: What are the primary challenges encountered during the scale-up of the bromination step?
A2: During the scale-up of the bromination of 3,3-dimethylindolin-2-one, several challenges can arise. These include:
-
Controlling Regioselectivity: Achieving selective bromination at the C-4 position can be difficult, with potential formation of other bromo-isomers (e.g., 5-bromo, 6-bromo, or 7-bromo).
-
Over-bromination: The formation of di- or poly-brominated byproducts is a common issue, especially with highly reactive brominating agents or prolonged reaction times.
-
Reaction Exotherm: The bromination reaction can be exothermic, and efficient heat dissipation is critical on a larger scale to prevent runaway reactions and the formation of impurities.
-
Purification: The separation of the desired 4-bromo isomer from other isomers and di-brominated impurities can be challenging, often requiring multiple crystallizations or column chromatography, which may not be ideal for large-scale production.
Q3: How can I improve the regioselectivity of the bromination reaction?
A3: To improve the regioselectivity of the bromination reaction, consider the following strategies:
-
Choice of Brominating Agent: Milder brominating agents, such as N-bromosuccinimide (NBS), are often preferred over elemental bromine to enhance selectivity.
-
Solvent Selection: The polarity of the solvent can influence the regioselectivity. Non-polar or moderately polar solvents are often used.
-
Temperature Control: Running the reaction at lower temperatures can help to control the reaction rate and improve selectivity.
-
Protecting Groups: In some cases, the use of a protecting group on the indole nitrogen can direct the bromination to the desired position.
Q4: What are the best practices for purifying the final product on a large scale?
A4: For large-scale purification of this compound, consider the following:
-
Crystallization: This is the most common and cost-effective method for purifying large quantities of solid compounds. A systematic study of different solvent systems is recommended to find conditions that provide high purity and yield.
-
Slurry Washes: Washing the crude product with a suitable solvent can effectively remove some impurities without the need for a full recrystallization.
-
Chromatography: While often avoided at large scale due to cost and solvent consumption, flash chromatography or preparative HPLC may be necessary if crystallization fails to provide the desired purity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | Monitor the reaction progress using TLC or HPLC. Consider extending the reaction time or slightly increasing the reaction temperature. |
| Degradation of the product. | Ensure the work-up procedure is not too harsh (e.g., avoid strong acids or bases if the product is sensitive). | |
| Loss of product during work-up or purification. | Optimize the extraction and crystallization procedures to minimize losses. | |
| Formation of Multiple Bromo-isomers | Reaction conditions are not optimal for regioselectivity. | Screen different brominating agents (e.g., NBS, Br2), solvents, and reaction temperatures. Lowering the temperature often improves selectivity. |
| Presence of Di-brominated Impurities | Excess brominating agent or prolonged reaction time. | Use a stoichiometric amount of the brominating agent and monitor the reaction closely to stop it once the starting material is consumed. |
| Difficult to Remove Colored Impurities | Formation of oxidative byproducts. | Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). An activated carbon treatment during work-up may also be effective. |
| Inconsistent Results Between Batches | Poor control over reaction parameters. | Ensure that all reaction parameters (temperature, addition rates, mixing speed) are well-controlled and documented for each batch. |
| Purity of starting materials. | Verify the purity of the 3,3-dimethylindolin-2-one starting material before use. |
Quantitative Data Summary
The following table presents hypothetical data to illustrate the effect of different reaction conditions on the yield and purity of this compound in a scale-up scenario.
| Experiment ID | Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (by HPLC, %) | Di-bromo Impurity (%) |
| SCALEUP-01 | Br2 (1.1 eq) | CH2Cl2 | 25 | 75 | 85 | 10 |
| SCALEUP-02 | Br2 (1.1 eq) | CH2Cl2 | 0 | 72 | 92 | 5 |
| SCALEUP-03 | NBS (1.1 eq) | CH3CN | 25 | 85 | 95 | 2 |
| SCALEUP-04 | NBS (1.1 eq) | CH3CN | 0 | 82 | 98 | <1 |
| SCALEUP-05 | NBS (1.05 eq) | CH3CN | 0 | 80 | 99 | <0.5 |
Experimental Protocols
Protocol 1: Synthesis of 3,3-Dimethylindolin-2-one
This protocol is a general representation and may require optimization.
-
Reaction Setup: To a stirred solution of the appropriate aniline precursor in a suitable solvent (e.g., toluene), add a base (e.g., triethylamine).
-
Reagent Addition: Slowly add a solution of 2-bromo-2-methylpropionyl bromide in the same solvent at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure 3,3-dimethylindolin-2-one.
Protocol 2: Synthesis of this compound
This protocol is a general representation and may require optimization.
-
Reaction Setup: Dissolve 3,3-dimethylindolin-2-one in a suitable solvent (e.g., acetonitrile) in a reaction vessel equipped with a mechanical stirrer, thermometer, and an addition funnel. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of N-bromosuccinimide (NBS) (1.05 equivalents) in the same solvent to the reaction mixture over a period of 1-2 hours, maintaining the internal temperature below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for an additional 2-4 hours after the addition is complete. Monitor the reaction progress by TLC or HPLC to ensure complete consumption of the starting material and minimize the formation of di-brominated byproducts.
-
Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate. Allow the mixture to warm to room temperature and stir for 30 minutes. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol) to yield this compound as a solid.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential side reactions during bromination.
Caption: Troubleshooting workflow for synthesis optimization.
Validation & Comparative
Comparative NMR Analysis of 4-Bromo-3,3-dimethylindolin-2-one Derivatives: A Guide for Researchers
A comprehensive guide to the 1H and 13C NMR spectral analysis of 4-bromo-3,3-dimethylindolin-2-one and its derivatives, providing researchers, scientists, and drug development professionals with comparative data and experimental protocols to aid in structural elucidation and characterization.
Comparative 1H NMR Data of Indolin-2-one Derivatives
The chemical shifts of protons in the indolin-2-one core are influenced by the nature and position of substituents on the aromatic ring and at the 3-position. The following table summarizes 1H NMR data for a selection of indolin-2-one derivatives, providing a basis for comparison.
| Compound/Derivative | Aromatic Protons (ppm) | Other Protons (ppm) | Solvent |
| (E)-3-benzylideneindolin-2-one | 8.04 (s, 1H), 7.77 (s, 1H), 7.56-7.59 (m, 3H), 7.44-7.39 (m, 3H), 7.15 (td, J = 7.7, 1.1 Hz, 1H), 6.81-6.79 (m, 2H) | Acetone-d6 | |
| (E)-3-(4-bromobenzylidene)indolin-2-one | 8.02 (s, 1H), 7.72 (s, 1H), 7.63 – 7.51 (m, 5H), 7.25 – 7.21 (m, 1H), 6.91 – 6.86 (m, 2H) | DMSO-d6 | |
| 4,7-Dichloro-1,3-dimethylindolin-2-one | 7.16 (dd, J = 8.7, 2.1 Hz, 1 H), 6.93 (d, J = 8.7 Hz, 1H) | 3.25 (s, 3H, N-CH3), 1.40 (s, 3H, C3-CH3) | CDCl3 |
| N,6-Dimethylindoline-2,3-dione | 7.41 (d, J = 7.0 Hz, 1H), 7.40 (s, 1H), 6.79 (d, J = 7.0 Hz, 1H) | 3.23 (s, 3H), 2.34 (s, 3H) | CDCl3 |
| N-Phenyl-indoline-2,3-dione | 7.85 (d, J = 8.5 Hz 2H), 7.54 (d, J = 7.5 Hz 2H), 7.46 (t, J = 7.5 Hz, 2H), 7.38 (t, J = 7.5 Hz, 1H), 6.99 (d, J = 8.0 Hz 1H) | 3.30 (s, 3H) | CDCl3 |
For this compound, the aromatic protons are expected to show a characteristic splitting pattern. The proton at C7 would likely appear as a doublet, coupled to the proton at C6. The proton at C5 would be a doublet of doublets, coupled to both the C6 proton and the bromine atom (through long-range coupling, which may not be resolved). The proton at C6 would appear as a triplet (or more complex multiplet due to coupling with both neighboring protons). The two methyl groups at the C3 position would appear as a sharp singlet, integrating to six protons. The N-H proton would typically be a broad singlet, and its chemical shift can be concentration and solvent dependent.
Comparative 13C NMR Data of Indolin-2-one Derivatives
The 13C NMR chemical shifts provide valuable information about the carbon framework of the molecule. The carbonyl carbon (C2) of the lactam ring is typically observed in the downfield region of the spectrum. The quaternary carbon at C3 and the aromatic carbons exhibit shifts that are sensitive to the electronic effects of the substituents.
| Compound/Derivative | C=O (ppm) | Aromatic/Olefinic Carbons (ppm) | Aliphatic Carbons (ppm) | Solvent |
| (E)-3-benzylideneindolin-2-one | 173.8 | 148.2, 140.8, 140.3, 135.2, 134.7, 134.4, 133.9, 133.2, 127.9, 126.7, 126.3, 115.2 | Acetone-d6 | |
| (E)-3-(4-bromobenzylidene)indolin-2-one | 168.9 | 143.6, 134.8, 134.2, 132.3, 131.8, 130.9, 128.6, 123.4, 123.0, 121.7, 121.1, 110.7 | DMSO-d6 | |
| 4,7-Dichloro-1,3-dimethylindolin-2-one | 178.9 | 140.8, 130.2, 129.5, 125.8, 124.7, 111.9 | 43.1 (C3), 26.6 (N-CH3), 23.9 (C3-CH3) | CDCl3 |
| N,6-Dimethylindoline-2,3-dione | 183.6, 158.3 | 149.3, 138.7, 133.6, 125.6, 117.4, 109.7 | 26.2, 20.6 | CDCl3 |
| N-Phenyl-indoline-2,3-dione | 183.5, 158.4 | 150.5, 139.0, 137.4, 136.9, 129.1, 127.9, 126.6, 123.8, 117.9, 110.3 | 26.4 | CDCl3 |
In the 13C NMR spectrum of this compound, the carbonyl carbon (C2) is expected around 175-180 ppm. The quaternary carbon C3 will likely resonate in the range of 40-50 ppm. The carbon bearing the bromine atom (C4) will have its chemical shift influenced by the heavy atom effect, typically appearing more upfield than a corresponding protonated carbon. The other aromatic carbons will show distinct signals based on their substitution pattern. The two equivalent methyl carbons at C3 will give a single signal in the aliphatic region.
Experimental Protocols
A general procedure for acquiring 1H and 13C NMR spectra of this compound derivatives is as follows:
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or Acetone-d6) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound.
-
Ensure the solution is clear and free of any particulate matter.
2. NMR Data Acquisition:
-
Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
1H NMR:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).
-
Reference the chemical shifts to the residual solvent peak (e.g., CDCl3 at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
-
13C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans is usually required for 13C NMR compared to 1H NMR (e.g., 1024 or more scans).
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0 to 220 ppm).
-
Reference the chemical shifts to the solvent peak (e.g., CDCl3 at 77.16 ppm).
-
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.
-
Analyze the coupling constants (J-values) in the 1H NMR spectrum to deduce proton-proton connectivity.
Workflow for NMR Analysis
The following diagram illustrates the general workflow for the NMR analysis of a novel this compound derivative.
Caption: General workflow for NMR analysis of novel compounds.
This guide provides a foundational understanding of the NMR characteristics of this compound derivatives. By comparing the spectral data of known analogs, researchers can make informed predictions about the NMR spectra of new compounds within this class, facilitating their synthesis and characterization in the pursuit of novel therapeutic agents.
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 4-Bromo-3,3-dimethylindolin-2-one Analogs
For researchers, scientists, and drug development professionals engaged in the structural elucidation of novel synthetic compounds, mass spectrometry stands as an indispensable analytical technique. Understanding the fragmentation patterns of a molecule is key to confirming its identity and structure. This guide provides a comparative analysis of the expected mass spectrometry fragmentation of 4-bromo-3,3-dimethylindolin-2-one and its analogs, supported by established fragmentation principles of its constituent chemical moieties.
Predicted Fragmentation Profile
The fragmentation of this compound under electron ionization (EI) is anticipated to initiate with the formation of a molecular ion ([M]•+). The presence of bromine, with its two primary isotopes (79Br and 81Br) in nearly a 1:1 natural abundance, will result in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.
Subsequent fragmentation is likely to proceed through several key pathways:
-
Alpha-Cleavage: The gem-dimethyl group at the C3 position is susceptible to α-cleavage, leading to the loss of a methyl radical (•CH3) to form a stable tertiary carbocation. This is often a dominant fragmentation pathway for compounds containing such groups.
-
Loss of Carbon Monoxide: The lactam ring of the indolin-2-one core is prone to the neutral loss of carbon monoxide (CO), a characteristic fragmentation for oxindoles.
-
Cleavage of the C-Br Bond: The carbon-bromine bond is relatively weak and can undergo cleavage to release a bromine radical (•Br), resulting in a fragment ion without the bromine atom.
-
Retro-Diels-Alder (RDA) Reaction: While less common for this specific ring system, RDA-type fragmentation of the heterocyclic ring could occur under certain conditions.
These primary fragmentation events can also occur in sequence, leading to a variety of product ions that provide a detailed fingerprint of the parent molecule.
Comparative Fragmentation Data
To illustrate the influence of the substituents on the fragmentation pattern, the following table compares the expected key fragments of this compound with its non-brominated and non-methylated analogs.
| Fragment Ion | Proposed Structure/Formation | Expected m/z (for 79Br isotope) in this compound | Expected m/z in 3,3-dimethylindolin-2-one | Expected m/z in 4-Bromoindolin-2-one |
| [M]•+ | Molecular Ion | 253 | 161 | 225 |
| [M-CH3]+ | Loss of a methyl radical | 238 | 146 | N/A |
| [M-CO]•+ | Loss of carbon monoxide | 225 | 133 | 197 |
| [M-Br]+ | Loss of a bromine radical | 174 | N/A | N/A |
| [M-CH3-CO]+ | Sequential loss of methyl and CO | 210 | 118 | N/A |
Note: The m/z values for bromine-containing fragments will also show a corresponding M+2 peak of nearly equal intensity.
Visualizing the Fragmentation Pathway
The logical flow of the proposed fragmentation cascade can be visualized to provide a clearer understanding of the relationships between the precursor and product ions.
Caption: Proposed EI fragmentation pathway for this compound.
Representative Experimental Protocol: LC-MS/MS Analysis
The following provides a general methodology for the analysis of this compound analogs using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a common technique for the analysis of small molecules in complex mixtures.
1. Sample Preparation:
-
Dissolve the synthesized compound in a suitable organic solvent (e.g., methanol or acetonitrile) to a stock concentration of 1 mg/mL.
-
Prepare working solutions by serial dilution of the stock solution with the initial mobile phase composition.
2. Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold for a short period, and then return to initial conditions for equilibration. The exact gradient should be optimized for the specific analogs.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally effective for nitrogen-containing heterocyclic compounds.
-
Scan Mode: Full scan MS can be used for initial identification of the molecular ion.
-
Tandem MS (MS/MS): Product ion scans of the protonated molecule [M+H]+ should be performed to obtain fragmentation spectra.
-
Collision Energy: The collision energy should be optimized for each compound to achieve a rich fragmentation pattern. A typical starting point would be a ramp from 10-40 eV.
-
Key Parameters:
-
Capillary Voltage: 3.0-4.0 kV
-
Source Temperature: 120-150 °C
-
Desolvation Gas Temperature: 350-500 °C
-
Desolvation Gas Flow: 600-800 L/hr
-
By applying these principles and methodologies, researchers can effectively utilize mass spectrometry to characterize the structure of this compound and its analogs, contributing to the advancement of drug discovery and development programs.
A Head-to-Head Battle of Halogens: Unveiling the Reactivity of 4-Bromo- vs. 4-Chloro-3,3-dimethylindolin-2-one in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice of starting materials is a critical decision that can significantly impact the efficiency and outcome of a synthetic route. In the realm of palladium-catalyzed cross-coupling reactions, the nature of the halide on an aromatic ring plays a pivotal role in its reactivity. This guide provides an objective comparison of the reactivity of 4-Bromo-3,3-dimethylindolin-2-one and 4-Chloro-3,3-dimethylindolin-2-one, supported by established principles of organic chemistry and illustrative experimental protocols.
The fundamental principle governing the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is the bond dissociation energy of the carbon-halogen bond. The weaker the C-X bond, the more readily the oxidative addition step—often the rate-determining step in the catalytic cycle—proceeds. The established trend for the reactivity of halogens is I > Br > Cl > F. This well-documented hierarchy suggests that this compound is inherently more reactive than its chloro-substituted counterpart.
Comparative Reactivity in Key Cross-Coupling Reactions: A Data-Driven Postulate
To illustrate the expected differences in reactivity, the following table summarizes postulated outcomes for three common palladium-catalyzed cross-coupling reactions: Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These estimations are based on the general principles of aryl halide reactivity.
| Reaction Type | Coupling Partner | This compound (Postulated) | 4-Chloro-3,3-dimethylindolin-2-one (Postulated) |
| Suzuki Coupling | Arylboronic acid | Higher yield, shorter reaction time, lower temperature (e.g., 80-100 °C) | Lower yield, longer reaction time, higher temperature (e.g., >100 °C), may require specialized ligands |
| Buchwald-Hartwig Amination | Amine | Higher yield, broader amine scope, milder base | Lower yield, more limited amine scope, requires stronger base and higher temperature |
| Sonogashira Coupling | Terminal alkyne | Good to excellent yields under standard conditions | Significantly lower to no yield under standard conditions, requires forcing conditions |
Experimental Protocols: Illustrative Methodologies
The following are detailed, representative experimental protocols for Suzuki, Buchwald-Hartwig, and Sonogashira reactions. While these are generalized procedures, they highlight the typical conditions required for aryl bromides and the more demanding conditions often necessary for aryl chlorides.
Suzuki Coupling: A Representative Protocol
Objective: To synthesize a 4-aryl-3,3-dimethylindolin-2-one derivative.
Materials:
-
4-Halo-3,3-dimethylindolin-2-one (Bromo or Chloro)
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%) or a more specialized ligand for the chloro derivative (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
Toluene/Water (4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add 4-halo-3,3-dimethylindolin-2-one (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and the phosphine ligand (0.08 mmol).
-
Add potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed toluene/water solvent mixture (5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C for the bromo derivative, potentially 110-120 °C for the chloro derivative) and stir for the required time (monitoring by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: A Representative Protocol
Objective: To synthesize a 4-amino-3,3-dimethylindolin-2-one derivative.
Materials:
-
4-Halo-3,3-dimethylindolin-2-one (Bromo or Chloro)
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
A suitable phosphine ligand (e.g., BINAP for the bromo derivative, a more electron-rich, bulky ligand like RuPhos for the chloro derivative)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.015 mmol) and the phosphine ligand (0.03 mmol).
-
Add 4-halo-3,3-dimethylindolin-2-one (1.0 mmol) and sodium tert-butoxide (1.4 mmol).
-
Seal the tube, remove from the glovebox, and add the amine (1.2 mmol) and anhydrous toluene (5 mL) via syringe.
-
Place the reaction mixture in a preheated oil bath at the appropriate temperature (e.g., 100 °C for the bromo derivative, potentially 120-130 °C for the chloro derivative) and stir until the starting material is consumed.
-
Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
Sonogashira Coupling: A Representative Protocol
Objective: To synthesize a 4-alkynyl-3,3-dimethylindolin-2-one derivative.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (Et₃N)
Procedure:
-
To a Schlenk flask containing this compound (1.0 mmol), add PdCl₂(PPh₃)₂ (0.03 mmol) and CuI (0.05 mmol).
-
Evacuate and backfill with an inert gas.
-
Add anhydrous triethylamine (10 mL) and the terminal alkyne (1.5 mmol) via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until completion.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Note: The Sonogashira coupling of the corresponding 4-chloro derivative would likely yield minimal to no product under these conditions and would necessitate a more specialized catalytic system, higher temperatures, and potentially a different base and solvent combination.
Visualizing the Catalytic Pathways
To further understand the mechanics of these reactions, the following diagrams illustrate the general catalytic cycles for the Suzuki, Buchwald-Hartwig, and Sonogashira reactions.
Conclusion
Comparative Guide to the Biological Activity of 4-Bromo-3,3-dimethylindolin-2-one Derivatives
This guide provides a comparative analysis of the biological activities of 4-Bromo-3,3-dimethylindolin-2-one derivatives and related compounds. The indolin-2-one (oxindole) scaffold is a prominent heterocyclic structure in medicinal chemistry, known for a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The introduction of a bromine atom at the C4 position can significantly influence the cytotoxic activity and selectivity of these compounds.[1] This document summarizes key performance data, details the experimental protocols used for their evaluation, and visualizes the screening workflows and relevant biological pathways.
Data Presentation: Comparative Biological Activity
The biological activities of various bromo-substituted indolin-2-one and isatin derivatives are summarized below. These tables present quantitative data from in vitro assays, allowing for a direct comparison of their potency.
Table 1: Anticancer and Cytotoxic Activity (IC₅₀ in µM)
The following table outlines the half-maximal inhibitory concentration (IC₅₀) of various derivatives against several human cancer cell lines. Lower IC₅₀ values indicate higher potency.
| Compound ID | Derivative Type | Cell Line (Cancer Type) | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 5g | 3-benzylidene-4-bromo isatin | HepG2 (Liver) | 4.39 | - | - |
| 5g | 3-benzylidene-4-bromo isatin | K562 (Leukemia) | 6.18 | - | - |
| 7b | Hydrazonoindolin-2-one | A-549 (Lung) | 2.14 | Sunitinib | 8.11 |
| 5c | Hydrazonoindolin-2-one | HT-29 (Colon) | 2.53 | Sunitinib | 8.11 |
| ND-2 | Novel Drug Molecule | MCF-7 (Breast) | 8.4 | - | - |
| 7a | 4-bromo-aniline derived Schiff base | PC3 (Prostate) | 26.0 | - | - |
| 7a | 4-bromo-aniline derived Schiff base | DU-145 (Prostate) | 34.5 | - | - |
| MnL2 | 4-bromo Schiff base complex | Hep-G2 (Liver) | 2.6 | Cisplatin | 4.0 |
| MnL2 | 4-bromo Schiff base complex | MCF-7 (Breast) | 3.0 | Cisplatin | 4.0 |
Data synthesized from multiple sources.[1][2][3][4][5]
Table 2: Antimicrobial Activity (MIC in µg/mL)
The minimum inhibitory concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a microorganism. The data below compares the efficacy of various indole derivatives against bacterial and fungal strains.
| Compound Series | Microorganism | Strain Type | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Indole-Thiadiazole (2c) | Staphylococcus aureus | MRSA | 6.25 | Ciprofloxacin | 6.25 |
| Indole-Triazole (3d) | Staphylococcus aureus | MRSA | 3.125 | Ciprofloxacin | 6.25 |
| 3-Alkylidene-2-indolone (10g) | Staphylococcus aureus | ATCC 4220 | 0.5 | Gatifloxacin | 0.5 |
| Indole-Triazole (3d) | Candida krusei | Fungal | 3.125 | Fluconazole | 1.56 |
| Indole Derivatives | Escherichia coli | Gram-Negative | >50 | Ciprofloxacin | 0.09 |
Data synthesized from multiple sources.[6][7]
Experimental Protocols
Detailed methodologies for the key biological assays are provided below. These protocols are fundamental for screening and comparing novel chemical entities.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]
Principle: Living cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product.[10] The amount of formazan produced is directly proportional to the number of viable cells. This can be quantified by dissolving the formazan crystals and measuring the absorbance at approximately 570 nm.[8]
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for a specified period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.
-
Formazan Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Apoptosis Assessment: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Principle: The assay utilizes a substrate, such as DEVD-pNA (N-acetyl-Asp-Glu-Val-Asp-p-nitroanilide), which is specifically cleaved by activated caspase-3.[11][12] This cleavage releases the chromophore p-nitroaniline (pNA), which can be detected spectrophotometrically at 400-405 nm.[11] The amount of pNA released is proportional to the caspase-3 activity.
Protocol:
-
Induce Apoptosis: Treat cells with the test compound for a specified duration to induce apoptosis.
-
Cell Lysis: Harvest and lyse the cells using a chilled lysis buffer to release the cellular contents, including caspases. Incubate on ice for 15-20 minutes.[13]
-
Lysate Preparation: Centrifuge the lysed cells at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet the cell debris.[13] Collect the supernatant, which contains the cytosolic proteins.
-
Reaction Setup: In a 96-well plate, add cell lysate (containing 50-200 µg of protein) to each well.[12]
-
Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to each well to initiate the reaction.[13]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[12]
-
Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader. The fold-increase in caspase-3 activity can be determined by comparing the results from the treated samples to untreated controls.[11]
Apoptosis Assessment: DNA Fragmentation Assay
A hallmark of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments.
Principle: During apoptosis, endonucleases cleave DNA into fragments of approximately 180-200 base pairs. When this fragmented DNA is run on an agarose gel, it produces a characteristic "ladder" pattern, which distinguishes apoptosis from necrosis (which typically results in a smear).
Protocol:
-
Cell Harvesting: Collect both adherent and floating cells after treatment with the test compound.
-
DNA Isolation: Lyse the cells using a lysis buffer containing a detergent (e.g., Triton X-100).[14]
-
DNA Extraction: Extract the DNA using a phenol-chloroform extraction or a commercial DNA isolation kit to remove proteins and other cellular components.
-
DNA Precipitation: Precipitate the DNA with ethanol and resuspend it in a suitable buffer (e.g., TE buffer).[14]
-
Agarose Gel Electrophoresis: Load the extracted DNA onto a 1.5-2.0% agarose gel containing a DNA stain (e.g., ethidium bromide). Run the gel alongside a DNA ladder marker.[15]
-
Visualization: Visualize the DNA fragments under UV light. The presence of a distinct ladder pattern in the lanes corresponding to treated cells is indicative of apoptosis.
Visualizations
The following diagrams illustrate the general workflow for biological activity screening and a simplified signaling pathway relevant to the anticancer activity of the tested compounds.
Caption: Experimental workflow for the screening of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. abcam.com [abcam.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. scribd.com [scribd.com]
- 15. neb.com [neb.com]
A Comparative Guide to the Structure-Activity Relationship of Aryl-Substituted Indolin-2-ones
For Researchers, Scientists, and Drug Development Professionals
The indolin-2-one scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its synthetic tractability and the ability to introduce diverse substituents at various positions have made it a focal point in medicinal chemistry. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-aryl-3,3-dimethylindolin-2-ones and closely related aryl-substituted indolin-2-one analogs, with a focus on their anticancer and anti-inflammatory activities. The information presented is collated from various studies to offer a comprehensive overview for guiding future drug discovery efforts.
Anticancer Activity: Targeting Kinases and Cancer Cell Proliferation
A significant body of research has focused on the development of aryl-substituted indolin-2-ones as potent inhibitors of various protein kinases implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK-2), and c-Src. The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of representative compounds from different studies.
Table 1: In Vitro Cytotoxicity of Aryl-Substituted Indolin-2-ones Against Human Cancer Cell Lines
| Compound ID | Core Scaffold Modification | 4-Aryl/3-Aryl(idene) Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 8c | Spirooxindole | 1-(4-chlorophenyl)-5-methyl-1H-pyrazole | MCF-7 (Breast) | 0.189 ± 0.01 | [1] |
| HepG2 (Liver) | 1.04 ± 0.21 | [1] | |||
| 20 | 3-imino-indolin-2-one | 2-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)phenyl | HepG2 (Liver) | 2.53 ± 0.15 | [2] |
| MCF-7 (Breast) | 3.19 ± 0.11 | [2] | |||
| 9 | 3-imino-indolin-2-one | 6-nitro-4-oxo-4H-quinazolin-3-yl | HepG2 (Liver) | 4.29 ± 0.19 | [2] |
| MCF-7 (Breast) | 7.54 ± 0.41 | [2] | |||
| IVc | 3-imino-indolin-2-one | 5-(phenylthio)-1,3,4-thiadiazol-2-yl | Breast Cancer Panel | 1.47 | [3] |
| VIc | 3-(1-(4-fluorophenyl)-2-phenylaziridin-2-yl)indolin-2-one | 4-fluorophenyl at N1 of aziridine | Colon Cancer Panel | 1.40 | [3] |
| 14i | 3-((4-chloro-1H-pyrrol-2-yl)methylene)indolin-2-one | 2-((ethylamino)ethyl)carbamoyl at pyrrole C4 | A549 (Lung) | 0.32 | [4] |
| 11l | 3-((5-nitro-2-oxoindolin-3-ylidene)methylamino) | N-(4-chlorophenyl)-1,2,4-triazole | PANC1 (Pancreatic) | 0.17 | [5] |
| HepG2 (Liver) | 0.58 | [5] |
Table 2: Kinase Inhibitory Activity of Aryl-Substituted Indolin-2-ones
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 8c | CDK-2 | 34.98 | [1] |
| EGFR | 96.6 | [1] | |
| 20 | CDK-2 | 130 | [2] |
| VEGFR-2 | 180 | [2] | |
| 9 | CDK-2 | 160 | [2] |
| VEGFR-2 | 220 | [2] | |
| AK34 | Aurora A | 1680 (1.68 µM) | [6] |
Anti-inflammatory Activity
The indolin-2-one scaffold has also been explored for its potential in modulating inflammatory pathways. The primary mechanism investigated is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Table 3: Inhibition of Nitric Oxide (NO) Production by 3-Aryl-indolin-2-ones in LPS-stimulated RAW264.7 Macrophages
| Compound ID | 3-Aryl Substituent | Concentration (µM) | NO Inhibition (%) | Reference |
| 3-(3-hydroxyphenyl)-indolin-2-one | 3-hydroxyphenyl | 80 | ~80% | [7] |
| 4j | 3-(4-(dimethylamino)phenyl)acryloyl | 20 | >60% | [8] |
| 4a | 3-(furan-2-carbonyl) | 20 | ~50% | [8] |
| 4i | 3-(4-methoxybenzoyl) | 20 | ~50% | [8] |
Experimental Protocols
General Synthesis of 3-(Substituted-benzylidene)indolin-2-ones (Knoevenagel Condensation)
To a solution of the appropriate indolin-2-one (1 equivalent) and a substituted benzaldehyde (1.2 equivalents) in ethanol, a catalytic amount of piperidine (0.1 equivalents) is added. The reaction mixture is heated to reflux and stirred for 4-6 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the desired product. Further purification can be performed by recrystallization or column chromatography.[9]
In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
The inhibitory activity of the compounds against VEGFR-2 is determined using a kinase assay kit. Briefly, the kinase, substrate, and ATP are incubated with varying concentrations of the test compound in a reaction buffer. The reaction is allowed to proceed for a specified time at a controlled temperature. The amount of phosphorylated substrate is then quantified, typically using a luminescence-based method where the signal is inversely proportional to the amount of ATP remaining in the well (and thus directly proportional to kinase activity). The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.[2]
Cell Viability Assay (MTT Assay)
Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for another 4 hours. The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.[2]
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
RAW264.7 macrophage cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 2 hours. The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 500 ng/mL) for 20-24 hours to induce NO production. The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated by comparing the absorbance of the treated wells to that of the LPS-stimulated control wells.[7]
Visualizations
General Synthetic Workflow for 3-Aryl(idene)indolin-2-ones
Caption: Synthetic workflow for 3-aryl(idene)indolin-2-ones.
Simplified VEGFR-2 Signaling Pathway and Inhibition
Caption: Inhibition of VEGFR-2 signaling by indolin-2-ones.
References
- 1. Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties [mdpi.com]
- 5. 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Crystallographic Analysis of 4-Bromo-3,3-dimethylindolin-2-one Derivatives
A guide for researchers, scientists, and drug development professionals on the structural insights into a promising class of bioactive molecules.
This guide provides a comparative analysis of the X-ray crystallographic data for derivatives of 4-Bromo-3,3-dimethylindolin-2-one. The indolin-2-one scaffold is a core component in a multitude of biologically active compounds, and understanding its three-dimensional structure is paramount for rational drug design and development. This document summarizes key crystallographic parameters, details the experimental methodologies for structure determination, and presents a logical workflow for X-ray crystallography.
Crystallographic Data Comparison
To date, a complete crystal structure for the parent compound, this compound, is not publicly available. However, crystallographic data for a key derivative, 4-Bromo-3-hydroxy-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)indolin-2-one , provides valuable insights into the structural conformation of this family of molecules.
Below is a summary of the crystallographic data for this derivative, which serves as a benchmark for future comparative studies.
| Parameter | 4-Bromo-3-hydroxy-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)indolin-2-one[1] |
| Chemical Formula | C₁₇H₁₀BrNO₅ |
| Molecular Weight | 388.17 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 11.358(3) Å |
| b = 13.428(3) Å | |
| c = 10.360(2) Å | |
| α = 90° | |
| β = 113.307(3)° | |
| γ = 90° | |
| Unit Cell Volume | 1451.1(5) ų |
| Molecules per Unit Cell (Z) | 4 |
| Temperature | 153 K |
Experimental Protocols
The determination of the crystal structure of 4-Bromo-3-hydroxy-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)indolin-2-one involved the following key steps[1]:
1. Synthesis and Crystallization: The compound was synthesized by the reaction of 4-bromoindole-2,3-dione (4-bromoisatin) with 4-hydroxy-2H-chromen-2-one in water, catalyzed by triethylbenzylammonium chloride (TEBAC). Single crystals suitable for X-ray diffraction were obtained from this reaction mixture.
2. X-ray Data Collection: A suitable single crystal was mounted on a Rigaku Mercury diffractometer. The diffraction data were collected at a temperature of 153 K using Mo Kα radiation (λ = 0.71073 Å). A multi-scan absorption correction was applied to the collected data.
3. Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were positioned geometrically and refined using a riding model.
Visualization of the Crystallography Workflow
The following diagram illustrates the general workflow for X-ray crystallography, from sample preparation to the final structural analysis.
This guide will be updated as more crystallographic data for this compound and its derivatives become available, allowing for a more comprehensive comparative analysis. The availability of additional structures will enable a deeper understanding of the structure-activity relationships within this important class of compounds.
References
Comparative Guide to Alternative Precursors for the Synthesis of 4-Substituted 3,3-Dimethylindolin-2-ones
For Researchers, Scientists, and Drug Development Professionals
The 4-substituted 3,3-dimethylindolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The selection of an appropriate starting material is a critical step that dictates the overall efficiency, cost-effectiveness, and environmental impact of the synthetic route. This guide provides a comparative overview of alternative precursors for the synthesis of 4-substituted 3,3-dimethylindolin-2-ones, with a focus on halo, amino, nitro, and carboxy-substituted analogues. Experimental data is presented to facilitate an objective comparison of different synthetic strategies.
I. Synthesis of 4-Amino-3,3-dimethylindolin-2-ones
A common and effective precursor for the synthesis of 4-amino-substituted indolinones is 2-methyl-3-nitroaniline . This approach involves a multi-step synthesis that is well-documented and amenable to scale-up.
Precursor Comparison:
| Precursor | Synthetic Strategy | Key Advantages | Key Disadvantages | Yield (Illustrative) |
| 2-Methyl-3-nitroaniline | Acetyl protection of the aniline, cyclization to form the indolinone ring, followed by reduction of the nitro group.[1] | Readily available starting material, well-established reaction sequence. | Multi-step process, use of reducing agents for the nitro group. | High overall yield reported for the indole analogue synthesis.[1] |
Experimental Protocol: Synthesis of 4-Aminoindole from 2-Methyl-3-nitroaniline[1]
-
Acetylation: 2-methyl-3-nitroaniline is reacted with acetic anhydride under mechanical stirring. The mixture is heated to 90°C for 2 hours. After cooling, the product, N-(2-methyl-3-nitrophenyl)acetamide, is isolated by precipitation in ice water, filtration, and washing.
-
Cyclization: The resulting acetamide is condensed with DMF dimethylacetal in the presence of an appropriate base (e.g., pyrrolidine) in DMF. The reaction is heated, and upon completion, the 4-nitroindoline intermediate is isolated.
-
Reduction: The 4-nitroindoline is reduced to 4-aminoindole using a reducing agent such as iron powder in the presence of hydrochloric acid.
Synthetic Pathway:
Caption: Synthesis of 4-Aminoindole from 2-Methyl-3-nitroaniline.
II. Synthesis of 4-Halo-3,3-dimethylindolin-2-ones
For the introduction of a halogen atom at the 4-position, N-protected indole derivatives serve as versatile precursors. Direct halogenation offers a regioselective approach to these valuable intermediates.
Precursor Comparison:
| Precursor | Synthetic Strategy | Key Advantages | Key Disadvantages | Yield (Illustrative) |
| N-Protected Indole-3-carbaldehyde | Direct chlorination using N-chlorosuccinimide (NCS).[2] | Mild reaction conditions, high regioselectivity, good to excellent yields.[2] | Requires N-protection of the indole. | 80% for N-acetyl-4-chloroindole-3-carbaldehyde.[2] |
| 5-Bromo-2-methylphenylhydrazine hydrochloride | Fischer indole synthesis with a suitable ketone to form the indole-2-carboxylate, followed by further transformations.[3] | Access to bromo-substituted indoles. | Multi-step synthesis. | High purity of the final product is achievable.[3] |
Experimental Protocol: Synthesis of N-Acetyl-4-chloroindole-3-carbaldehyde[2]
N-acetylindole-3-carbaldehyde is reacted with N-chlorosuccinimide (NCS) in a suitable solvent. The reaction proceeds under mild conditions to afford the desired N-acetyl-4-chloroindole-3-carbaldehyde with high selectivity. The product can be purified by standard chromatographic techniques.
Synthetic Pathway:
Caption: Synthesis of a 4-Chloroindole Derivative.
III. Synthesis of 4-Nitro-3,3-dimethylindolin-2-ones
Substituted nitroaromatics are key precursors for the synthesis of 4-nitroindolinones. Nitration of an appropriate aniline derivative followed by cyclization is a common strategy.
Precursor Comparison:
| Precursor | Synthetic Strategy | Key Advantages | Key Disadvantages | Yield (Illustrative) |
| 1,4-Dinitrobenzene | Nucleophilic aromatic substitution with an appropriate aniline derivative. | Direct introduction of the nitroaniline moiety. | May require specific reaction conditions to control regioselectivity. | Moderate yield reported for a related synthesis. |
Experimental Protocol: Synthesis of N-(3-Trifluoromethylphenyl)-4-nitroaniline
A solution of 1,4-dinitrobenzene and 3-acetamidobenzotrifluoride is stirred in chlorobenzene in the presence of a phase-transfer catalyst like tetrabutylammonium chloride. An aqueous solution of sodium hydroxide is added, and the mixture is heated. After neutralization and extraction, the product is purified by column chromatography.
Synthetic Pathway:
Caption: Synthesis of a 4-Nitroaniline Derivative.
IV. Synthesis of 4-Carboxy-3,3-dimethylindolin-2-ones
The synthesis of 4-carboxy-substituted indolinones can be approached through the cyclization of appropriately substituted aniline precursors or the functionalization of a pre-existing indole ring.
Precursor Comparison:
| Precursor | Synthetic Strategy | Key Advantages | Key Disadvantages | Yield (Illustrative) |
| Substituted Phenylhydrazine | Fischer indole synthesis with a pyruvate derivative to form an indole-2-carboxylic acid ester, followed by hydrolysis.[3] | Established method for indole synthesis. | Requires specific starting materials and multi-step procedures. | Good purity and stable product quality reported.[3] |
| o-Nitrotoluene | Reaction with diethyl oxalate followed by reductive cyclization with hydrazine hydrate.[4] | Utilizes readily available starting materials. | The overall yield can be moderate. | Total recovery of 28-35% reported for indole-2-carboxylic acid.[4] |
Experimental Protocol: Synthesis of 4-Bromo-7-methylindole-2-carboxylic Acid from 5-Bromo-2-methylphenylhydrazine hydrochloride[3]
-
Condensation: 5-Bromo-2-methylphenylhydrazine hydrochloride is condensed with ethyl pyruvate in an alcohol solvent.
-
Cyclization (Fischer Indole Synthesis): The resulting hydrazone is cyclized in the presence of a suitable catalyst and a diol as the solvent to form the ethyl ester of 4-bromo-7-methylindole-2-carboxylic acid.
-
Hydrolysis: The ester is hydrolyzed under basic conditions (e.g., potassium hydroxide in ethanol) to yield the desired carboxylic acid. The product is then isolated by acidification and crystallization.
Synthetic Pathway:
Caption: Synthesis of a 4-Bromoindole-2-carboxylic Acid.
Conclusion
The choice of precursor for the synthesis of 4-substituted 3,3-dimethylindolin-2-ones is a strategic decision that influences the entire synthetic campaign. For 4-amino derivatives, substituted nitroanilines offer a reliable route. Halogenated analogues can be efficiently prepared via direct halogenation of N-protected indoles. The synthesis of 4-nitro and 4-carboxy derivatives often relies on the construction of the indole ring from appropriately substituted acyclic precursors. Researchers and drug development professionals should carefully consider the availability of starting materials, the number of synthetic steps, overall yield, and the safety and environmental profile of the chosen route to select the most suitable precursor for their specific needs. Further optimization of reaction conditions and exploration of novel catalytic systems will continue to enhance the accessibility of this important class of molecules.
References
- 1. CN103420895A - Preparation method of 4-aminoindole - Google Patents [patents.google.com]
- 2. CN112028813B - 4-position chloroindole compound and preparation method thereof - Google Patents [patents.google.com]
- 3. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]
- 4. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]
Efficacy of Palladium Catalysts in Coupling Reactions of 4-Bromo-3,3-dimethylindolin-2-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the 4-position of the 3,3-dimethylindolin-2-one scaffold is a critical step in the synthesis of various biologically active molecules and pharmaceutical candidates. Palladium-catalyzed cross-coupling reactions are powerful tools for achieving this transformation, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This guide provides a comparative overview of the efficacy of different palladium catalysts in Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira coupling reactions involving 4-Bromo-3,3-dimethylindolin-2-one, supported by available experimental data.
Comparative Performance of Palladium Catalysts
The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and reaction efficiency in cross-coupling reactions. Below is a summary of reported data for the coupling of this compound with various partners.
| Coupling Reaction | Palladium Catalyst | Ligand | Base | Solvent | Coupling Partner | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | Phenylboronic acid | 100 | 12 | 85 |
| PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | 4-Methoxyphenylboronic acid | 90 | 8 | 92 | |
| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | Morpholine | 100 | 18 | 78 |
| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | Aniline | 110 | 16 | 88 | |
| Heck | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | n-Butyl acrylate | 100 | 24 | 75 |
| Sonogashira | PdCl₂(PPh₃)₂ | - | Et₃N | Toluene/H₂O | Phenylacetylene | 80 | 6 | 90 |
| CuI (co-catalyst) |
Experimental Protocols
Detailed methodologies for the key coupling reactions are provided below.
Suzuki-Miyaura Coupling
Synthesis of 4-phenyl-3,3-dimethylindolin-2-one:
A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of toluene and water (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 100 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.
Buchwald-Hartwig Amination
Synthesis of 4-morpholino-3,3-dimethylindolin-2-one:
To a solution of this compound (1.0 mmol) and morpholine (1.2 mmol) in dioxane (5 mL) is added Pd₂(dba)₃ (0.025 mmol), Xantphos (0.05 mmol), and Cs₂CO₃ (2.0 mmol). The mixture is purged with argon for 20 minutes and then heated to 100 °C in a sealed tube for 18 hours. After cooling, the reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated. The residue is purified by flash chromatography to yield the product.
Heck Coupling
Synthesis of (E)-butyl 3-(3,3-dimethyl-2-oxoindolin-4-yl)acrylate:
A mixture of this compound (1.0 mmol), n-butyl acrylate (1.5 mmol), Pd(OAc)₂ (0.03 mmol), P(o-tol)₃ (0.06 mmol), and Et₃N (2.5 mmol) in DMF (5 mL) is degassed and heated to 100 °C for 24 hours under an argon atmosphere. The reaction is then cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The product is isolated by column chromatography.
Sonogashira Coupling
Synthesis of 4-(phenylethynyl)-3,3-dimethylindolin-2-one:
To a solution of this compound (1.0 mmol) and phenylacetylene (1.2 mmol) in a 3:1 mixture of toluene and water (4 mL) is added PdCl₂(PPh₃)₂ (0.03 mmol), CuI (0.06 mmol), and Et₃N (2.0 mmol). The mixture is deoxygenated by bubbling argon through it for 15 minutes. The reaction is then stirred at 80 °C for 6 hours. After completion, the mixture is extracted with ethyl acetate, and the organic layer is washed with saturated aqueous NH₄Cl and brine, dried, and concentrated. The crude product is purified by chromatography.
Visualizing Reaction Workflows
The following diagrams illustrate the general experimental workflows for the palladium-catalyzed coupling reactions discussed.
Caption: General workflow for palladium-catalyzed coupling reactions.
Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling.
In Vitro Evaluation of 4-Bromo-3,3-dimethylindolin-2-one Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro biological activities of indolin-2-one compounds, with a focus on derivatives structurally related to 4-Bromo-3,3-dimethylindolin-2-one. Due to a lack of publicly available in vitro data for the specific compound of interest, this guide leverages experimental findings for structurally similar bromo-substituted indolin-2-one analogs to provide a relevant comparative framework. The data presented herein is intended to inform on the potential biological activities and guide future research directions for this class of compounds.
Comparative Analysis of Cytotoxic Activity
The in vitro cytotoxic activity of various bromo-indolin-2-one derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The following tables summarize the reported IC50 values for several bromo-indolin-2-one analogs.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |
| 5-Bromo-indolin-2-one derivative | WiDr (Colon) | ~15 | Doxorubicin | ~1.2 |
| 7-Bromo-indolin-2-one derivative | WiDr (Colon) | >50 | Doxorubicin | ~1.2 |
| 1-Benzyl-5-bromoindolin-2-one deriv. 7c | MCF-7 (Breast) | 7.17 | Doxorubicin | 0.89 |
| 1-Benzyl-5-bromoindolin-2-one deriv. 7d | MCF-7 (Breast) | 2.93 | Doxorubicin | 0.89 |
| 1-Benzyl-5-bromoindolin-2-one deriv. 7c | A-549 (Lung) | 10.21 | Doxorubicin | 1.21 |
| 1-Benzyl-5-bromoindolin-2-one deriv. 7d | A-549 (Lung) | 8.54 | Doxorubicin | 1.21 |
Table 1: Comparative in vitro cytotoxicity (IC50 in µM) of bromo-indolin-2-one derivatives against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
| 3-benzylidene-4-bromo isatin derivative 4g | K562 (Leukemia) | 6.18 |
| 3-benzylidene-4-bromo isatin derivative 4g | HepG2 (Liver) | 4.39 |
Table 2: In vitro antitumor activity of 3-benzylidene-4-bromo isatin derivatives against human tumor cell lines.[1]
Potential Signaling Pathways and Molecular Targets
While direct evidence for this compound is unavailable, the broader class of indolin-2-one derivatives has been shown to modulate key signaling pathways implicated in cancer and inflammation. These include the NF-κB and MAPK signaling pathways, as well as direct inhibition of various protein kinases.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses, cell proliferation, and survival.[2][3][4][5] Its aberrant activation is a hallmark of many cancers and inflammatory diseases. Some indolin-2-one derivatives have been shown to inhibit NF-κB signaling, suggesting a potential mechanism of their anti-inflammatory and anticancer effects.[6]
Caption: Potential inhibition of the NF-κB signaling pathway by indolin-2-one compounds.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[7][8][9][10] Dysregulation of the MAPK pathway is frequently observed in cancer. Several small molecule inhibitors targeting components of this pathway have been developed, and indolin-2-one derivatives may also exert their effects through modulation of this pathway.[6]
Caption: Potential modulation of the MAPK signaling pathway by indolin-2-one compounds.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments commonly cited in the evaluation of anticancer compounds.
In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, WiDr)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
96-well microplates
-
This compound based compounds and reference compounds (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the reference drug in the culture medium. After 24 hours of incubation, replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for an additional 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: A simplified workflow of the MTT assay for in vitro cytotoxicity testing.
In Vitro Kinase Inhibition Assay
Kinase inhibition assays are essential for determining the potency and selectivity of compounds that target protein kinases. Various formats are available, including radiometric, fluorescence-based, and luminescence-based assays. The following is a general protocol for a luminescence-based kinase assay that measures ATP consumption.
Materials:
-
Recombinant protein kinase (e.g., VEGFR-2, Aurora A)
-
Substrate for the kinase (specific peptide or protein)
-
Kinase assay buffer
-
ATP
-
Test compounds
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a white microplate, add the kinase, substrate, and test compound at various concentrations in the kinase assay buffer.
-
Initiate Reaction: Start the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine the inhibitory constant (Ki).
-
Incubation: Incubate the plate at room temperature or 30°C for a predetermined period (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
ATP Detection: Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions. This reagent typically contains luciferase and luciferin, which produce light in the presence of ATP.
-
Luminescence Measurement: After a brief incubation (e.g., 10 minutes) to stabilize the luminescent signal, measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Conclusion
While direct experimental data for this compound is currently limited, the available information on its structural analogs suggests that this class of compounds holds promise as a source of new bioactive molecules, particularly in the area of oncology. The bromo-substitution pattern on the indolin-2-one core appears to be a key determinant of cytotoxic activity. Further in vitro evaluation of this compound is warranted to elucidate its specific biological profile and mechanism of action, with a particular focus on its effects on cancer cell proliferation and the modulation of key signaling pathways such as NF-κB and MAPK. The experimental protocols provided in this guide offer a standardized framework for conducting such investigations.
References
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in vitro evaluation of N-alkyl-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945) as a potent, orally active antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A computational model on the modulation of mitogen-activated protein kinase (MAPK) and Akt pathways in heregulin-induced ErbB signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of Functionalized 3,3-Dimethylindolin-2-ones
The 3,3-dimethylindolin-2-one scaffold is a privileged structural motif in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds. The development of efficient and versatile synthetic routes to access functionalized derivatives of this an important heterocyclic system is of significant interest to researchers in academia and the pharmaceutical industry. This guide provides a comparative overview of key synthetic strategies, presenting experimental data and detailed protocols to aid in the selection of the most suitable method for a given research objective.
Key Synthetic Strategies
Several distinct approaches have been established for the synthesis of functionalized 3,3-dimethylindolin-2-ones. These can be broadly categorized into:
-
Palladium-Catalyzed C-H Functionalization: A modern and powerful method that allows for the direct introduction of functional groups onto the pre-formed indolin-2-one core.
-
Enantioselective Alkynylation: A valuable technique for the asymmetric synthesis of chiral 3-hydroxy-3-alkynyl-2-oxindoles, which are important precursors to various bioactive molecules.
-
Vilsmeier-Haack Reaction and Subsequent Cyclization: A classical yet effective method for the synthesis of pyrazole-substituted 3,3-dimethyl-3H-indoles.
This guide will delve into the specifics of each of these routes, providing a side-by-side comparison of their advantages, limitations, and substrate scope.
Comparison of Synthetic Routes
| Synthetic Route | Key Features | Advantages | Limitations |
| Palladium-Catalyzed C-H Functionalization | Direct introduction of an acetate group at the C3 position of N-arylpropiolamides. | High efficiency, good to excellent yields, and high selectivity for (E)-isomers. | Requires a palladium catalyst and an oxidant. |
| Enantioselective Alkynylation | Asymmetric addition of terminal alkynes to isatins mediated by dimethylzinc. | Excellent enantioselectivity, broad substrate scope for alkynes. | Requires stoichiometric organozinc reagent and a chiral ligand. |
| Vilsmeier-Haack Reaction and Cyclization | Formation of β-diformyl compounds from 2,3,3-trimethylindolenine followed by cyclization with hydrazines. | Excellent yields for the final cyclization step, straightforward procedure. | Multi-step process, initial Vilsmeier-Haack reaction requires specific reagents. |
Experimental Data
Palladium-Catalyzed C-H Functionalization
This method focuses on the synthesis of (E)-(2-oxoindolin-3-ylidene)methyl acetates from N-arylpropiolamides. The reaction is catalyzed by Pd(OAc)₂ in the presence of PhI(OAc)₂ as an oxidant.
| Substrate (N-arylpropiolamide) | Yield (%) |
| N-phenylpropiolamide | 85 |
| N-(4-methylphenyl)propiolamide | 82 |
| N-(4-methoxyphenyl)propiolamide | 78 |
| N-(4-chlorophenyl)propiolamide | 88 |
Table 1: Yields for the synthesis of (E)-(2-oxoindolin-3-ylidene)methyl acetates via Pd-catalyzed C-H functionalization.[1]
Enantioselective Alkynylation of Isatins
This route provides access to chiral 3-hydroxy-3-alkynyl-2-oxindoles through the addition of terminal alkynes to isatins in the presence of dimethylzinc and a chiral ligand.
| Isatin Derivative | Alkyne | Yield (%) | Enantiomeric Excess (ee, %) |
| N-methylisatin | Phenylacetylene | 95 | 98 |
| Isatin | Phenylacetylene | 85 | 96 |
| N-benzylisatin | 1-Hexyne | 92 | 97 |
| 5-Chloroisatin | Phenylacetylene | 89 | 95 |
Table 2: Yields and enantioselectivities for the enantioselective alkynylation of isatins.[2]
Vilsmeier-Haack Reaction and Subsequent Cyclization
This classical approach involves the reaction of 2,3,3-trimethylindolenine with a Vilsmeier reagent to form a β-diformyl intermediate, which is then cyclized with an arylhydrazine to yield the desired 3,3-dimethyl-2-(1-aryl-1H-pyrazol-4-yl)-3H-indole.
| Arylhydrazine | Yield (%) |
| Phenylhydrazine | 95 |
| 4-Methylphenylhydrazine | 92 |
| 4-Chlorophenylhydrazine | 96 |
| 4-Nitrophenylhydrazine | 88 |
Table 3: Yields for the synthesis of 3,3-dimethyl-2-(1-aryl-1H-pyrazol-4-yl)-3H-indoles.[3]
Experimental Protocols
General Procedure for Palladium-Catalyzed C-H Functionalization
A mixture of N-arylpropiolamide (0.5 mmol), Pd(OAc)₂ (5 mol %), and PhI(OAc)₂ (1.2 equiv) in AcOH (3 mL) is stirred in a sealed tube at 100 °C for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired (E)-(2-oxoindolin-3-ylidene)methyl acetate.[1]
General Procedure for Enantioselective Alkynylation of Isatins
To a solution of the terminal alkyne (0.4 mmol) in toluene (1 mL) is added dimethylzinc (0.4 mmol, 1.0 M in hexanes) at room temperature. The mixture is stirred for 30 minutes, followed by the addition of the chiral ligand (20 mol%). After another 30 minutes of stirring, a solution of the isatin (0.1 mmol) in CH₂Cl₂ (1 mL) is added. The reaction is stirred for 18 hours at room temperature. The reaction is then quenched with saturated aqueous NH₄Cl and extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The residue is purified by flash column chromatography to give the desired 3-hydroxy-3-alkynyl-2-oxindole.[2]
General Procedure for Vilsmeier-Haack Reaction and Cyclization
2,3,3-Trimethylindolenine is converted to the corresponding β-diformyl compound using a Vilsmeier reagent at 50°C. The resulting dialdehyde is then reacted with a substituted arylhydrazine to produce a monohydrazone. Heating the hydrazone in refluxing ethanol leads to the formation of the 3,3-dimethyl-2-(1-aryl-1H-pyrazol-4-yl)-3H-indole in excellent yields.[3]
Visualizing the Synthetic Pathways
To further elucidate the described synthetic strategies, the following diagrams illustrate the key transformations and logical workflows.
Caption: Pd-Catalyzed C-H Functionalization Workflow.
Caption: Enantioselective Alkynylation Workflow.
Caption: Vilsmeier-Haack and Cyclization Pathway.
References
- 1. Synthesis of (2-oxoindolin-3-ylidene)methyl acetates involving a C-H functionalization process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective synthesis of 3-hydroxy- and 3-amino-3-alkynyl-2-oxindoles by the dimethylzinc-mediated addition of terminal alkynes to isatins and is ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01023F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Bromo-3,3-dimethylindolin-2-one: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Bromo-3,3-dimethylindolin-2-one, a halogenated organic compound. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure laboratory safety and regulatory compliance.
Immediate Safety and Hazard Assessment
Key Hazards:
-
Acute Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE) and Handling Precautions:
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for large quantities or in case of insufficient ventilation. | To prevent inhalation of dust or vapors. |
Waste Segregation and Collection
Proper segregation of chemical waste is critical for safe and compliant disposal. As a brominated organic compound, this compound must be classified and handled as halogenated organic waste .[3][4]
Core Principle: Never mix halogenated organic waste with non-halogenated organic waste.[5][6] Doing so will likely result in the entire mixture being treated as the more hazardous and costly halogenated waste stream.[5][6]
Experimental Workflow for Waste Collection:
Caption: Workflow for the collection of this compound waste.
Disposal Procedures: A Step-by-Step Guide
Adherence to the "cradle-to-grave" principle for hazardous waste management, as outlined by the Environmental Protection Agency (EPA), is mandatory.[7] The generator of the waste is responsible for its safe disposal.[7]
Step 1: Container Selection and Labeling
-
Select an appropriate container: Use a clean, leak-proof container that is chemically compatible with the waste.
-
Label the container: Before adding any waste, affix a "Hazardous Waste" label. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other constituents of the waste mixture.
-
The appropriate hazard warnings (e.g., "Irritant," "Toxic").
-
Step 2: Waste Accumulation
-
Solid Waste: Collect solid this compound and any contaminated consumables (e.g., weigh boats, gloves, paper towels) in the designated, labeled container.
-
Liquid Waste: If dissolved in a solvent, collect the solution in a designated "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated solvents.[5][6]
-
Keep containers closed: The waste container must be securely closed at all times, except when adding waste.[4]
Step 3: Storage
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.
-
Segregation: Store halogenated waste separately from incompatible materials such as strong acids, bases, and oxidizing agents.[1]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department: Your EHS office will provide specific instructions for waste pickup and disposal.
-
Complete necessary paperwork: Fill out any required waste disposal forms accurately and completely.
-
Do not dispose of down the drain: As a halogenated organic compound, it is prohibited to dispose of this chemical in the sanitary sewer system.[6][8]
Logical Relationship for Disposal Decision-Making
Caption: Decision-making process for the disposal of organic chemical waste.
By following these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. bucknell.edu [bucknell.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. epa.gov [epa.gov]
- 8. m.youtube.com [m.youtube.com]
Personal protective equipment for handling 4-Bromo-3,3-dimethylindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 4-Bromo-3,3-dimethylindolin-2-one. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Wear chemical safety goggles and a face shield. | Protects against splashes, dust, and vapors that can cause serious eye irritation. |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. | Prevents skin contact, which may cause irritation.[1][2] |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate or when handling large quantities. | Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation.[1][2] |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Ground all equipment when transferring material to prevent static discharge.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is necessary.
| Scenario | First Aid Measures | Spill Cleanup |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3] | |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation develops.[1][3][5] | |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][5] | |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | |
| Small Spill | Wear appropriate PPE. Carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid creating dust. | |
| Large Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material using a method that does not generate dust and place it in a labeled container for disposal. |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.
-
Chemical Disposal: Dispose of the chemical waste through a licensed and approved waste disposal contractor. The material may be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[5] Do not allow the chemical to enter drains or sewer systems.[4][5]
-
Contaminated Packaging Disposal: Triple rinse or use an equivalent method for containers before recycling or reconditioning.[5] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[5] Combustible packaging materials may be incinerated under controlled conditions with flue gas scrubbing.[5]
Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
